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Core Science & Biosynthesis

Foundational

ATTO 655 NHS Ester: A Comprehensive Guide to Photophysics and Bioconjugation

Executive Summary In the landscape of modern fluorescence applications—ranging from single-molecule Förster resonance energy transfer (smFRET) to direct stochastic optical reconstruction microscopy (dSTORM)—the selection...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern fluorescence applications—ranging from single-molecule Förster resonance energy transfer (smFRET) to direct stochastic optical reconstruction microscopy (dSTORM)—the selection of the right fluorophore is paramount. ATTO 655 is a zwitterionic, oxazine-based far-red fluorescent dye characterized by its exceptional photostability, strong absorption, and minimal triplet-state formation[1].

When functionalized with an N-hydroxysuccinimide (NHS) ester, ATTO 655 becomes a potent tool for the covalent labeling of proteins, antibodies, and amine-modified oligonucleotides[1]. This technical whitepaper provides an in-depth analysis of ATTO 655’s photophysical properties, the causality behind its photoinduced electron transfer (PET) quenching, and a self-validating protocol for robust bioconjugation.

Photophysical Profile: Excitation, Emission, and Quenching Dynamics

ATTO 655 operates in the far-red spectrum, which is a critical design choice for cellular imaging. Excitation at 663 nm bypasses the highly autofluorescent visible spectrum of biological tissues, drastically improving the signal-to-noise ratio in complex assays[2].

Quantitative Photophysical Data

The following table summarizes the core spectroscopic properties of ATTO 655 NHS ester in aqueous solutions:

PropertyValueMechanistic ImplicationReference
Excitation Maximum (λabs) 663 nmIdeal for 633 nm or 640 nm laser lines; avoids cellular autofluorescence.[1]
Emission Maximum (λem) 680 - 684 nmDeep red emission; easily separated from standard visible reporters.[3],[1]
Extinction Coefficient (εmax) 125,000 M⁻¹ cm⁻¹High probability of photon absorption, ensuring bright conjugates.[1]
Quantum Yield (ηfl) 30% (0.3)Efficient conversion of absorbed photons to emitted fluorescence.[4],[1]
Fluorescence Lifetime (τfl) 1.8 nsSuitable for Fluorescence Lifetime Imaging Microscopy (FLIM).[1]
Correction Factor (CF280) 0.08Essential for accurately calculating the Degree of Labeling (DOL).[1]
Molecular Weight 887 g/mol NHS ester derivative weight; impacts molarity calculations during dye prep.[1]
Net Charge Zero (Zwitterionic)Prevents non-specific electrostatic binding to cell membranes or proteins.[1]
The Causality of PET Quenching

Unlike many cyanine dyes, ATTO 655 exhibits a highly specific photophysical response to its local microenvironment. Its fluorescence is efficiently quenched by electron-donating molecules, most notably tryptophan and guanosine , via Photoinduced Electron Transfer (PET)[5].

In structural biology, this is not a flaw but a feature. Researchers intentionally engineer target proteins to position ATTO 655 near tryptophan residues. When the protein undergoes a conformational change that brings the dye and tryptophan into van der Waals contact, the excited state of ATTO 655 is quenched via rapid charge recombination rather than radiative decay[5].

PET_Mechanism GS ATTO 655 Ground State (Net Charge: Zero) ES ATTO 655 Excited State (Highly Fluorescent) GS->ES Excitation (663 nm) FL Fluorescence Emission (λmax = 680 nm) ES->FL Unperturbed Decay PET Photoinduced Electron Transfer (Quenched by Trp/Guanosine) ES->PET Collision with Electron Donor FL->GS Relaxation PET->GS Charge Recombination

Figure 1: ATTO 655 photoinduced electron transfer (PET) quenching mechanism.

Conjugation Chemistry: The NHS Ester Mechanism

The bioconjugation of ATTO 655 relies on the nucleophilic attack of unprotonated primary amines (such as the ε-amino group of lysine residues or the N-terminus of proteins) on the NHS ester, forming a stable, irreversible amide bond[3].

Causality Behind Experimental Constraints

To ensure a successful reaction, the microenvironment must be strictly controlled:

  • Buffer Causality: Buffers containing primary amines (e.g., Tris, glycine, or ammonium ions) must be completely removed via dialysis or size exclusion chromatography prior to labeling. These molecules will aggressively compete with the protein, consuming the ATTO 655 NHS ester and resulting in near-zero protein labeling[6],[1].

  • pH Causality: The reaction equilibrium is dictated by pH. At pH < 8.0, protein amines are predominantly protonated ( NH3+​ ) and lack the nucleophilicity to attack the ester. At pH > 8.5, the hydroxide ions in the buffer rapidly hydrolyze the NHS ester into an unreactive carboxylic acid, destroying the dye's reactivity[3]. The optimal, self-validating sweet spot is pH 8.2 to 8.5 [3].

  • Concentration Causality: Protein concentrations below 2 mg/mL significantly decrease labeling efficiency because the bimolecular collision rate between the dye and the protein drops, allowing ambient hydrolysis to outcompete conjugation[6],[1].

Self-Validating Experimental Protocol: Protein Labeling

The following protocol is designed as a self-validating system. By integrating spectrophotometric checks before and after the reaction, researchers can guarantee the integrity of the conjugate without relying on blind assumptions.

Workflow N1 1. Protein Preparation Dialyze into amine-free buffer (pH 8.3) N3 3. Conjugation Incubate 2h at RT (Protect from light) N1->N3 Combine N2 2. Dye Activation Dissolve ATTO 655 NHS in anhydrous DMSO N2->N3 2-9x Molar Excess N4 4. Purification Size Exclusion Chromatography (Remove free dye) N3->N4 Reaction Complete N5 5. Validation Measure Absorbance & Calculate DOL N4->N5 Purified Conjugate

Figure 2: Self-validating ATTO 655 NHS ester protein conjugation workflow.

Step-by-Step Methodology

Step 1: Protein Preparation & Pre-Validation

  • Action: Dissolve or dialyze the target protein (2 – 10 mg/mL) into 0.1 M sodium bicarbonate buffer[6].

  • Validation Check: Measure the pH of the final solution to ensure it is exactly 8.3. Measure the absorbance at 280 nm ( A280​ ) to confirm the protein concentration is 2 mg/mL[3].

Step 2: Dye Activation

  • Action: Dissolve the ATTO 655 NHS ester in high-quality, amine-free, anhydrous DMSO or DMF to a concentration of 2 mg/mL[1].

  • Causality: This step must be performed immediately before use. Moisture in the solvent will cause rapid hydrolysis of the NHS ester[6].

Step 3: Conjugation Reaction

  • Action: Add a 2- to 9-fold molar excess of the reactive dye to the protein solution. For a standard IgG antibody, adding 10 µL of the dye solution to 1 mL of protein solution is a standard starting point[1].

  • Action: Incubate the mixture for 2 hours at room temperature under gentle stirring, strictly protected from light to prevent photobleaching[6].

Step 4: Purification

  • Action: Separate the protein-dye conjugate from the unreacted free dye using a gel filtration/size exclusion column (e.g., Sephadex G-25) equilibrated with PBS (pH 7.4)[6]. The first colored band to elute is the labeled protein; the slower, second band is the free dye.

Step 5: Conjugate Validation (Degree of Labeling) To validate the success of the protocol, you must calculate the Degree of Labeling (DOL)—the average number of dye molecules per protein molecule. Measure the absorbance of the purified conjugate at 280 nm ( A280​ ) and 663 nm ( Amax​ )[6].

Use the following formula:

DOL=[A280​−(Amax​×CF280​)]/ϵprot​Amax​/ϵmax​​

Where:

  • Amax​ = Absorbance of the conjugate at 663 nm.

  • ϵmax​ = Extinction coefficient of ATTO 655 ( 125,000M−1cm−1 )[1].

  • A280​ = Absorbance of the conjugate at 280 nm.

  • CF280​ = Correction factor for ATTO 655 at 280 nm ( 0.08 )[1].

  • ϵprot​ = Extinction coefficient of the protein (e.g., 203,000M−1cm−1 for standard IgG)[6].

Validation Threshold: A successful reaction typically yields a DOL between 2 and 9[6]. A DOL > 9 risks hydrophobic aggregation and precipitation of the protein, while a DOL < 1 indicates failed conjugation (likely due to buffer contamination or low pH).

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Exploratory

ATTO 655 NHS Ester: A Technical Guide to Photophysical Properties and Bioconjugation

This guide provides an in-depth analysis of the ATTO 655 N-hydroxysuccinimidyl (NHS) ester, a fluorescent label widely used in life sciences research. We will explore its core photophysical properties, the chemical princ...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth analysis of the ATTO 655 N-hydroxysuccinimidyl (NHS) ester, a fluorescent label widely used in life sciences research. We will explore its core photophysical properties, the chemical principles of its conjugation to biomolecules, and a detailed, field-proven protocol for labeling proteins. This document is intended for researchers, scientists, and professionals in drug development who require a robust understanding of this versatile fluorophore for applications ranging from high-resolution microscopy to single-molecule detection.[1]

Core Photophysical Properties of ATTO 655

ATTO 655 is a zwitterionic fluorescent dye belonging to a new generation of labels characterized by high photostability and strong absorption.[2][3] Its rigid chemical structure minimizes cis-trans isomerization, leading to exceptional fluorescence intensity with negligible spectral shift upon conjugation.[4] These features make it highly suitable for demanding applications such as single-molecule detection, STED, PALM, dSTORM, and flow cytometry.[2][5]

The key photophysical parameters that define the performance of ATTO 655 are its molar extinction coefficient and fluorescence quantum yield.

  • Molar Extinction Coefficient (ε) : This value represents the efficiency with which the molecule absorbs light at a specific wavelength. A higher extinction coefficient indicates that less energy is required to elicit a strong fluorescence signal. ATTO 655 possesses a strong absorption profile, which is crucial for high-sensitivity applications.

  • Fluorescence Quantum Yield (η or Φ) : This parameter measures the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. A high quantum yield contributes to a brighter fluorescent signal. ATTO 655 is noted for its good fluorescence quantum yield.

The essential spectral and photophysical characteristics of ATTO 655 are summarized below.

ParameterValueReference
Maximum Absorption Wavelength (λabs) 663 nm[2][5]
Molar Extinction Coefficient (εmax) 1.25 x 105 M-1cm-1[1][2][5]
Maximum Emission Wavelength (λfl) 680 nm[2][5]
Fluorescence Quantum Yield (ηfl) 30% (0.30)[1][2][5]
Fluorescence Lifetime (τfl) 1.8 ns[1][2][5]
Correction Factor (CF280) 0.08[2][5][6]

Note: These values are typically measured for the carboxy derivative in an aqueous solution or PBS buffer (pH 7.4).[6] The specific properties can be influenced by environmental factors such as solvent polarity, pH, and conjugation to a biomolecule.

It is also important to note that ATTO 655 is a strong electron acceptor, and its fluorescence can be efficiently quenched by electron donors like guanine and tryptophan.[2][3][7][8] This property is a key consideration when designing experiments involving nucleic acids or proteins with high tryptophan content.

The Chemistry of Amine-Reactive Labeling

The ATTO 655 NHS ester is designed to covalently attach the fluorophore to biomolecules. This is achieved through the N-hydroxysuccinimidyl ester functional group, which is one of the most common and effective chemistries for targeting primary amines (-NH₂).[9][10]

Reaction Mechanism: The core reaction is a nucleophilic acyl substitution.[11][12] The unprotonated primary amine on a biomolecule, such as the side chain of a lysine residue or the N-terminus of a polypeptide, acts as a nucleophile.[12] It attacks the carbonyl carbon of the NHS ester. This forms a transient intermediate which then collapses, releasing the N-hydroxysuccinimide (NHS) leaving group and forming a highly stable, covalent amide bond.[9][11][13]

G ATTO655_NHS ATTO 655-C(=O)-O-N(C=O)₂ Conjugate ATTO 655-C(=O)-NH-Protein ATTO655_NHS->Conjugate NHS N-hydroxysuccinimide ATTO655_NHS->NHS Release of Leaving Group Protein_NH2 Protein-NH₂ Protein_NH2->Conjugate Nucleophilic Attack

Caption: Reaction of ATTO 655 NHS ester with a primary amine.

Critical Reaction Parameters: Successful conjugation hinges on controlling key experimental parameters, primarily pH.[14]

  • pH: The reaction is most efficient in a slightly alkaline buffer, typically pH 8.0-9.0.[9][13] In this range, primary amines are deprotonated and thus sufficiently nucleophilic to react with the ester.[11][14] Below pH 7, the amines are protonated (-NH₃⁺), rendering them unreactive.[14]

  • Competing Hydrolysis: The primary competing reaction is the hydrolysis of the NHS ester by water, which also increases with pH.[12][13][14] Therefore, a balance must be struck. A pH of ~8.3 is often recommended as an optimal starting point.[15] The half-life of an NHS ester can be hours at pH 7 but drops to mere minutes at pH 8.6.[13]

  • Buffer Choice: It is imperative to use a buffer that is free of primary amines, such as Tris or glycine.[13][14] These compounds will compete with the target biomolecule, drastically reducing labeling efficiency.[14] Recommended buffers include phosphate, bicarbonate, or borate.[13]

Experimental Protocol: Protein Labeling & Purification

This section provides a robust, step-by-step protocol for conjugating ATTO 655 NHS ester to a protein, such as an antibody. This protocol is designed to be a self-validating system, incorporating purification and characterization steps to ensure a high-quality conjugate.

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Foundational

what is the molecular weight and structure of atto 655 nhs ester

Title: Structural Profiling and Bioconjugation Dynamics of ATTO 655 NHS Ester: A Comprehensive Guide for Advanced Fluorescence Applications Executive Summary In the rapidly evolving landscape of molecular imaging, single...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Structural Profiling and Bioconjugation Dynamics of ATTO 655 NHS Ester: A Comprehensive Guide for Advanced Fluorescence Applications

Executive Summary

In the rapidly evolving landscape of molecular imaging, single-molecule tracking, and super-resolution microscopy (such as STED and dSTORM), the selection of an optimal fluorophore is as critical as the optical hardware itself. ATTO 655 NHS ester represents a next-generation, oxazine-based fluorescent label engineered for extreme photostability, high quantum yield, and minimal triplet-state formation [1].

Unlike traditional cyanine dyes, ATTO 655 is inherently zwitterionic, meaning it maintains a net electrical charge of zero upon conjugation. This unique structural trait drastically reduces non-specific binding in complex biological matrices—a critical parameter in drug development and target validation assays. This whitepaper deconstructs the structural chemistry, photophysical properties, and field-proven bioconjugation methodologies of ATTO 655 NHS ester, providing a self-validating framework for researchers to optimize their labeling workflows.

Structural Architecture & Physicochemical Properties

Molecular Framework

ATTO 655 is an oxazine derivative. The N-hydroxysuccinimide (NHS) ester functionalization transforms the inert carboxy derivative of the dye into a highly reactive acylating agent. The NHS ester specifically targets primary aliphatic amines ( −NH2​ ), such as the ϵ -amino groups of lysine residues in proteins or amine-modified oligonucleotides, forming a stable amide bond [2].

  • IUPAC Name: [6-[4-(2,5-dioxopyrrolidin-1-yl)oxy-4-oxobutyl]-20-ethyl-7,7-dimethyl-2-oxa-6,13-diaza-20-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(22),3(12),4,10,13,15,20-heptaen-9-yl]methanesulfonate.

  • Molecular Formula: C31​H36​N4​O8​S

  • Molecular Weight: The exact mass of the active zwitterionic moiety is 624.7 g/mol [3]. (Note: Commercial formulations may report molecular weights up to ~887 g/mol depending on the specific counterions or salt forms used during lyophilization).

Quantitative Photophysical Profile

To facilitate experimental design, the core photophysical parameters of ATTO 655 are summarized below. The dye is highly soluble in water and polar organic solvents, making it highly versatile for both aqueous protein labeling and solid-phase peptide synthesis.

ParameterValueExperimental Implication
Absorption Maximum ( λabs​ ) 663 nmOptimal for excitation via 647 nm Krypton-Ion or 650 nm diode lasers.
Emission Maximum ( λem​ ) 680 nmDeep-red/near-infrared emission minimizes biological autofluorescence.
Extinction Coefficient ( ϵ ) 1.25×105 M−1cm−1 High molar absorptivity ensures bright signal even at low labeling densities.
Fluorescence Quantum Yield ( ηfl​ ) 30%Excellent photon output per excitation event in aqueous environments.
Fluorescence Lifetime ( τfl​ ) 1.8 nsSuitable for Fluorescence Lifetime Imaging Microscopy (FLIM).
Correction Factor ( CF280​ ) 0.08Required for accurate spectrophotometric calculation of protein concentration.

Photophysical Dynamics: The PET Quenching Mechanism

A defining characteristic of ATTO 655 is its behavior as a strong electron acceptor. Its fluorescence is highly sensitive to Photo-induced Electron Transfer (PET) [4]. When ATTO 655 comes into close spatial proximity (typically < 1-2 nm) with strong electron donors—specifically the amino acid tryptophan in proteins or the nucleobase guanine in nucleic acids—its fluorescence is efficiently quenched.

Causality in Assay Design: As an Application Scientist, I frequently leverage this PET quenching mechanism to design conformational sensors. By labeling a peptide with ATTO 655 near a target binding site, the binding of a target protein containing surface-exposed tryptophans will result in a measurable drop in fluorescence, allowing for real-time, wash-free kinetic binding assays ( Kd​ , kon​ , koff​ ).

PET_Mechanism Excitation ATTO 655 Excitation (647 - 663 nm) Fluor Fluorescence Emission (680 nm) Excitation->Fluor Absence of Donor Trp Proximity to Tryptophan/Guanine (Electron Donors) Excitation->Trp Donor Proximity (< 2 nm) Quench PET Quenching (Non-radiative Decay) Trp->Quench Electron Transfer

Caption: Logical relationship of Photo-induced Electron Transfer (PET) quenching in ATTO 655.

Bioconjugation Methodology: A Self-Validating Protocol

Labeling proteins with NHS esters is a balance of competing reaction rates: the nucleophilic attack of the primary amine on the NHS ester versus the hydrolysis of the NHS ester by water. The following protocol is engineered to maximize the Degree of Labeling (DOL) while preserving protein functionality [5].

Mechanistic Causality of Reagent Selection
  • Buffer Choice (0.1 M Sodium Bicarbonate, pH 8.3): The ϵ -amino group of lysine has a pKa​ of ~10.5. At physiological pH (7.4), the vast majority of these amines are protonated ( −NH3+​ ) and non-nucleophilic. Elevating the pH to 8.3 deprotonates a sufficient fraction of amines to drive the reaction, without excessively accelerating the competing hydrolysis of the NHS ester.

  • Avoidance of Tris/Glycine: Tris and Glycine buffers contain primary amines. They will act as competitive nucleophiles, reacting with the ATTO 655 NHS ester and completely inhibiting protein labeling.

  • Anhydrous Solvents: The NHS ester must be dissolved in anhydrous DMSO or DMF immediately prior to use. Ambient moisture will hydrolyze the ester into a non-reactive carboxylate.

Step-by-Step Protein Labeling Protocol
  • Protein Preparation: Dissolve or dialyze the target protein into 0.1 M Sodium Bicarbonate buffer (pH 8.3) to achieve a concentration of 2 - 10 mg/mL. Note: Concentrations below 2 mg/mL significantly reduce second-order reaction kinetics, leading to poor labeling efficiency.

  • Dye Solubilization: Equilibrate the ATTO 655 NHS ester vial to room temperature (to prevent condensation). Dissolve the lyophilized dye in anhydrous DMSO to a concentration of 2 - 10 mg/mL. Vortex thoroughly.

  • Conjugation Reaction: Add the dye solution to the protein solution. For a standard IgG antibody, a molar excess of 3:1 to 5:1 (Dye:Protein) is recommended to achieve a final DOL of 1.5 - 3.0.

  • Incubation: Incubate the mixture for 2 hours at room temperature in the dark with gentle end-over-end rotation.

  • Purification: Separate the labeled protein-dye conjugate from unreacted free dye using Size Exclusion Chromatography (SEC), such as a Sephadex G-25 (PD-10) desalting column pre-equilibrated with PBS (pH 7.4).

  • Validation: Measure the absorbance of the purified conjugate at 280 nm and 663 nm to calculate the Degree of Labeling (DOL).

Bioconjugation_Workflow P1 1. Protein Preparation (0.1 M NaHCO3, pH 8.3, Amine-Free) C1 3. Nucleophilic Acyl Substitution (2h, Room Temp, Dark) P1->C1 De-protonated Lysine Amines P2 2. Dye Solubilization (Anhydrous DMSO, Freshly Prepared) P2->C1 Active NHS Ester S1 4. Size Exclusion Chromatography (e.g., PD-10 Column in PBS) C1->S1 Remove Hydrolyzed/Free Dye V1 5. Spectrophotometric Validation (Calculate DOL via A280 / A663) S1->V1 Purified Conjugate

Caption: Step-by-step experimental workflow for the bioconjugation of ATTO 655 NHS ester to proteins.

Advanced Applications in Drug Development

Because ATTO 655 does not undergo cis-trans isomerization (due to its rigid oxazine backbone), it exhibits exceptional intensity with minimal spectral shift upon conjugation [1]. This makes it a premier choice for:

  • Super-Resolution Microscopy (dSTORM): ATTO 655 can be driven into a reversible dark state using reducing agents (like β -mercaptoethylamine), making it an ideal fluorophore for direct stochastic optical reconstruction microscopy.

  • Single-Molecule Tracking: The high photostability and ozone resistance allow for prolonged tracking of individual receptor-ligand interactions on live cell membranes without rapid photobleaching.

References

  • Jena Bioscience. (n.d.). Atto 655 Protein Labeling Kit. Retrieved March 26, 2026, from [Link]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 16218518, Atto655 nhs-ester. Retrieved March 26, 2026, from[Link]

Exploratory

Photophysics and Bioconjugation Dynamics of ATTO 655 NHS Ester: A Technical Guide to Fluorescence Lifetime in Aqueous Environments

Executive Summary For researchers and drug development professionals utilizing single-molecule tracking, super-resolution microscopy (dSTORM), or Fluorescence Lifetime Imaging Microscopy (FLIM), the selection of an appro...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals utilizing single-molecule tracking, super-resolution microscopy (dSTORM), or Fluorescence Lifetime Imaging Microscopy (FLIM), the selection of an appropriate fluorophore is as critical as the optical hardware itself. ATTO 655 has emerged as a gold standard in the far-red spectrum due to its exceptional photostability and distinct lifetime characteristics. This whitepaper provides an in-depth mechanistic analysis of the fluorescence lifetime of ATTO 655 in aqueous buffers, the causality behind its photophysical behavior, and a self-validating methodology for utilizing its N-Hydroxysuccinimide (NHS) ester derivative in bioconjugation workflows.

Structural Rigidity and the Photophysical Baseline

The intrinsic fluorescence lifetime ( τ ) of a molecule—the average time it spends in the excited state before returning to the ground state—is dictated by the competition between radiative and non-radiative decay pathways.

Unlike flexible polymethine dyes (such as Cy5) that suffer from rapid non-radiative decay via cis-trans isomerization in aqueous environments, ATTO 655 is a zwitterionic oxazine derivative with a highly rigid chromophore framework[1]. This structural rigidity prevents isomerization, ensuring that the dye's optical properties are largely independent of solvent polarity and temperature[2]. Consequently, ATTO 655 exhibits a highly predictable, mono-exponential fluorescence decay in aqueous solutions.

Table 1: Photophysical Properties of Free ATTO 655 in Aqueous Buffer (PBS, pH 7.4)
ParameterValueMechanistic Causality / Practical Significance
Absorption Max ( λabs​ ) 663 nmOptimally excited by standard 633 nm, 640 nm, or 647 nm laser lines[3][4].
Emission Max ( λem​ ) 680 nmDeep-red emission effectively bypasses cellular autofluorescence[3][4].
Extinction Coefficient ( ϵ ) 1.25 × 10 5 M −1 cm −1 High probability of photon absorption, ensuring bright single-molecule signals[3][4].
Quantum Yield ( Φ ) ~30%Efficient radiative decay in water, balancing brightness with photostability[3][4].
Fluorescence Lifetime ( τ ) 1.8 - 1.9 nsProvides a highly stable, mono-exponential baseline for FLIM and FCS[1][3][4].

Fluorescence Lifetime Dynamics and PET Quenching

In pure water or standard phosphate-buffered saline (PBS), the fluorescence lifetime of free ATTO 655 is strictly measured at 1.8 ns [3][4][5]. Because lifetime is an intensive property (independent of fluorophore concentration or excitation intensity), this 1.8 ns baseline acts as a reliable internal calibration standard[6].

However, the lifetime of ATTO 655 is exquisitely sensitive to Photoinduced Electron Transfer (PET) . When ATTO 655 is conjugated to proteins or interacts with nucleic acids, electron-rich moieties—specifically tryptophan residues in proteins and guanine bases in DNA—act as potent electron donors[4][7].

Upon excitation, the excited state of ATTO 655 (S1) accepts an electron from a nearby tryptophan or guanine, forming a transient, non-fluorescent charge-separated state. This introduces a rapid non-radiative decay pathway. The charge separation occurs on the picosecond timescale, effectively quenching the fluorescence and reducing the measured lifetime of the conjugated dye compared to its free state[7].

Jablonski S0 Ground State (S0) ATTO 655 S1 Excited State (S1) Lifetime ~1.8 ns S0->S1 Excitation (663 nm) S1->S0 Fluorescence (680 nm) PET Charge-Separated State (ATTO 655- / Trp+) S1->PET PET Quenching PET->S0 Non-radiative Recombination

Jablonski diagram of ATTO 655 excitation, emission, and PET-mediated quenching pathways.

Bioconjugation Methodology: ATTO 655 NHS Ester

The N-Hydroxysuccinimide (NHS) ester derivative of ATTO 655 is engineered for covalent attachment to primary amines ( −NH2​ ), primarily targeting the ϵ -amino groups of lysine residues on proteins[4][8].

Causality of Buffer and Environmental Constraints
  • pH Optimization (pH 8.0 – 9.0): The pKa of a lysine ϵ -amino group is approximately 10.5. At physiological pH (7.4), these amines are predominantly protonated ( −NH3+​ ) and lack the nucleophilicity required to attack the NHS ester. Utilizing a 0.1 M sodium bicarbonate buffer at pH 8.3 deprotonates a sufficient fraction of amines to drive the nucleophilic acyl substitution, while remaining low enough to prevent rapid hydrolysis of the NHS ester (which accelerates exponentially above pH 8.5)[4][8].

  • Amine-Free Requirement: Buffers containing Tris, glycine, or ammonium salts must be strictly avoided. These small molecules contain primary amines that will aggressively compete with the target protein for the NHS ester, neutralizing the dye and halting the bioconjugation[4].

Self-Validating Protocol: Protein Labeling in Aqueous Buffer

This protocol establishes a closed-loop system where the final analytical step validates the success of the conjugation.

  • Protein Preparation: Dissolve the target protein at a concentration of 2 mg/mL in 0.1 M sodium bicarbonate buffer (pH 8.3). Note: Concentrations below 2 mg/mL significantly decrease collision frequency and labeling efficiency. If the protein is currently in a Tris buffer, dialyze extensively against PBS (pH 7.4) and subsequently adjust the pH by adding 10% (v/v) 1 M sodium bicarbonate (pH 8.5)[4].

  • Dye Solubilization: Dissolve the ATTO 655 NHS ester in anhydrous, amine-free DMF or DMSO to a concentration of 2 mg/mL. Critical: Ambient moisture degrades the NHS ester into a non-reactive carboxylic acid. This solution must be prepared immediately before the reaction[4].

  • Conjugation Reaction: Add the dye solution to the protein at a defined molar excess (typically a 2- to 5-fold excess, depending on the desired Degree of Labeling). Incubate the mixture at room temperature for 1 hour under continuous, gentle stirring[4].

  • SEC Purification: Separate the covalently labeled protein from unreacted free dye using Size Exclusion Chromatography (SEC) (e.g., a Sephadex G-25 column). Equilibrate and elute the column using standard PBS (pH 7.4)[4].

  • Validation via FLIM: Measure the absorbance at 280 nm and 663 nm to calculate the Degree of Labeling (DOL). To definitively confirm conjugation, perform Fluorescence Lifetime Imaging (FLIM). The presence of multi-exponential decay curves or a shift from the strict 1.8 ns baseline indicates successful conjugation, as the dye is now subject to local PET quenching from adjacent amino acids[4][7].

Workflow Prep 1. Protein Prep pH 8.3 Buffer React 3. Conjugation 1 Hour at RT Prep->React Dye 2. Dye Solubilization ATTO 655 NHS in DMF Dye->React Purify 4. SEC Purification PBS pH 7.4 React->Purify Analyze 5. FLIM Validation Measure Lifetime Purify->Analyze

Workflow for ATTO 655 NHS ester bioconjugation and size exclusion chromatography purification.

Advanced Applications: FLCS and Single-Molecule Regimes

Because ATTO 655 maintains a highly stable lifetime of 1.8 ns in aqueous buffer and exhibits exceptionally low triplet state formation, it is a premier choice for Fluorescence Lifetime Correlation Spectroscopy (FLCS) and single-molecule tracking[4][5].

By exploiting the distinct lifetime signatures of the free dye (1.8 ns) versus the bound/quenched state, researchers can apply mathematical filters to photon streams. This allows for the precise discrimination of background noise or unbound dye from true single-molecule binding events, entirely eliminating the need for complex spectral unmixing or physical washing steps[5].

References

  • Fluorescence Lifetime Measurements and Biological Imaging National Institutes of Health (NIH)[Link]

  • Enhanced-Fluorescence of a Dye on DNA- assembled Gold Nano-Dimers Discriminated by Lifetime Correlation Spectroscopy ChemRxiv[Link]

  • Photophysical Properties of Atto655 Dye in the Presence of Guanosine and Tryptophan in Aqueous Solution The Journal of Physical Chemistry B (ACS Publications)[Link]

Sources

Foundational

atto 655 nhs ester properties for single molecule imaging

Advanced Photophysics and Conjugation Strategies of ATTO 655 NHS Ester for Single-Molecule Imaging Executive Summary In the realm of single-molecule biophysics and super-resolution microscopy (e.g., dSTORM, FCS), the cho...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Photophysics and Conjugation Strategies of ATTO 655 NHS Ester for Single-Molecule Imaging

Executive Summary

In the realm of single-molecule biophysics and super-resolution microscopy (e.g., dSTORM, FCS), the choice of fluorophore dictates the fundamental limits of spatial and temporal resolution. ATTO 655 is a uniquely engineered zwitterionic oxazine dye that has become a cornerstone for single-molecule tracking and conformational dynamics studies[1][2][3]. Unlike traditional cyanine dyes, ATTO 655 possesses a highly rigid molecular skeleton that prevents cis-trans isomerization, resulting in exceptional photostability and minimal spectral shifting upon bioconjugation.

This technical guide provides a deep dive into the photophysical behavior of ATTO 655—specifically its Photoinduced Electron Transfer (PET) dynamics—and establishes a self-validating, causality-driven protocol for primary amine conjugation using its N-Hydroxysuccinimide (NHS) ester derivative.

Molecular and Photophysical Architecture

ATTO 655 belongs to a modern generation of fluorescent labels designed specifically to overcome the rapid photobleaching and triplet-state trapping that plague older organic dyes[1][2]. After coupling to a biological substrate via the NHS ester, the dye moiety remains electrically neutral (net charge of zero), which is critical for preventing non-specific electrostatic interactions with cell membranes or nucleic acid backbones[1][2].

1.1 Quantitative Optical Properties

The following table summarizes the core photophysical parameters of ATTO 655 in aqueous buffer, which are essential for calibrating single-molecule detection setups (e.g., setting excitation laser power and emission filter bandpasses).

PropertyValueClinical/Experimental Significance
Absorption Maximum ( λabs​ ) 663 nmOptimally excited by 640–650 nm diode lasers or the 647 nm Krypton-Ion line[1][2].
Emission Maximum ( λem​ ) 680 nmDeep-red emission minimizes cellular autofluorescence background[1][4].
Extinction Coefficient ( ϵmax​ ) 1.25×105 M−1cm−1 High molar absorptivity ensures bright single-molecule signals[1][5].
Fluorescence Quantum Yield ( Φfl​ ) 30%Excellent brightness for an oxazine dye in aqueous environments[1][5].
Fluorescence Lifetime ( τfl​ ) 1.8 nsShort lifetime allows for high-frequency photon cycling without saturation[1][5].
Correction Factor ( CF280​ ) 0.08Critical for accurately calculating the Degree of Labeling (DOL)[1][5].
1.2 Super-Resolution (STORM) Suitability

For Stochastic Optical Reconstruction Microscopy (STORM), ATTO 655 is highly valued because its radical anionic state can be reversibly reduced (often via thiols like glutathione or mercaptoethylamine) to form a highly stable, colorless leuco-dye[3]. This enables the extremely low duty cycle required to isolate single-molecule emitters in dense biological structures[3].

Photoinduced Electron Transfer (PET) Dynamics

A defining feature of ATTO 655 is its behavior as a strong electron acceptor[2]. Its fluorescence is efficiently quenched by electron donors, most notably the amino acid Tryptophan (Trp) and the nucleobase Guanine[1][2].

2.1 The Tryptophan Quenching Mechanism

In single-molecule Fluorescence Correlation Spectroscopy (FCS), the ATTO 655/Tryptophan pair is heavily utilized to measure the microsecond-to-nanosecond folding dynamics of disordered proteins[6][7]. The quenching mechanism is bipartite:

  • Static Quenching: The formation of a non-fluorescent ground-state complex due to stacking interactions between the oxazine ring and the indole ring of Trp[6][8].

  • Dynamic Quenching: Diffusive, collision-based encounters that occur during the 1.8 ns lifetime of the excited state ( S1​ )[8].

Understanding this duality is vital; if you are designing a FRET or tracking experiment where quenching is undesired, you must engineer your construct to ensure no Tryptophan or Guanine residues are within the van der Waals contact radius of the dye attachment site.

G S0 Ground State (S0) S1 Excited State (S1) S0->S1 Excitation (640-660 nm) Complex Trp-ATTO655 Ground-State Complex S0->Complex Static PET Quenching (Stacking) S1->S0 Fluorescence (680 nm) S1->S0 Dynamic PET Quenching (Collision) T1 Triplet State (T1) S1->T1 Intersystem Crossing (ISC) Leuco Reduced Leuco-Dye (Dark State) S1->Leuco Reduction (Thiol/GSH) STORM Photoswitching T1->S0 Phosphorescence Leuco->S0 Oxidation (O2)

Caption: Photophysical pathways and PET quenching dynamics of ATTO 655.

Covalent Conjugation via NHS Ester Chemistry

The N-Hydroxysuccinimide (NHS) ester of ATTO 655 is designed to target primary amines—specifically the N-terminus of proteins and the ϵ -amino groups of lysine residues[9][10].

3.1 Mechanistic Causality of the Reaction Conditions

As an Application Scientist, I frequently see labeling failures due to a misunderstanding of the competing kinetics in NHS ester chemistry.

  • The pH Imperative (pH 8.0–8.5): The ϵ -amino group of lysine has a pKa of ~10.5. At physiological pH (7.4), it is predominantly protonated ( −NH3+​ ) and non-nucleophilic. We must raise the pH to ~8.3 to generate enough unprotonated amines ( −NH2​ ) to attack the NHS ester[9][10].

  • The Hydrolysis Threat: NHS esters are highly susceptible to base-catalyzed hydrolysis. If the pH exceeds 9.0, the ester rapidly hydrolyzes into a non-reactive carboxylic acid, destroying your labeling efficiency[9][10]. Therefore, 0.1 M Sodium Bicarbonate (pH 8.3) is the optimal thermodynamic compromise[1][9].

  • Amine-Free Environments: Buffers containing Tris, glycine, or ammonium ions will competitively react with the NHS ester. Proteins must be exhaustively dialyzed into an amine-free buffer (like PBS) prior to adding bicarbonate[1][9].

3.2 Optimized Protein Labeling Protocol

This protocol is designed as a self-validating system to ensure a reproducible Degree of Labeling (DOL) of 1.0 to 2.0, which is optimal for avoiding self-quenching in single-molecule studies.

Step 1: Protein Preparation

  • Ensure your protein is at a concentration of 2–10 mg/mL. Concentrations below 2 mg/mL severely depress the bimolecular collision rate, reducing labeling efficiency[4][10].

  • Dialyze the protein against 10–20 mM PBS (pH 7.4) to remove any primary amine contaminants[1].

  • Immediately before the reaction, add 10% (v/v) of 1 M Sodium Bicarbonate buffer to achieve a final pH of 8.3[1].

Step 2: Dye Activation

  • Equilibrate the ATTO 655 NHS ester vial to room temperature before opening to prevent condensation. Moisture will instantly hydrolyze the ester[9].

  • Dissolve the dye in anhydrous, amine-free DMSO or DMF to a concentration of 2 mg/mL[1][9]. Do not store this solution; use it immediately.

Step 3: Conjugation Reaction

  • Add a 2-fold to 3-fold molar excess of the reactive dye to the protein solution[1][9].

  • Incubate the mixture at room temperature for 1 to 2 hours with gentle shaking[1]. Protect the reaction vessel from light using aluminum foil.

Step 4: Purification

  • Separate the protein-dye conjugate from unreacted free dye using Size Exclusion Chromatography (SEC). A Sephadex G-25 column (or equivalent spin column) is highly recommended[9].

  • Elute using 1X PBS (pH 7.4). The labeled protein will elute first (excluded volume), while the free dye will be retained in the column matrix[4][9].

Workflow Prep 1. Buffer Exchange (pH 8.3 Bicarbonate, Amine-Free) React 3. Conjugation (1-2 hr at RT, Protect from light) Prep->React Dye 2. Dye Activation (Resuspend ATTO 655 NHS in dry DMSO) Dye->React Purify 4. SEC Purification (Sephadex G-25) React->Purify Validate 5. Validation (Measure DOL via UV-Vis Absorbance) Purify->Validate

Caption: Step-by-step workflow for NHS ester protein conjugation and validation.

Post-Labeling Validation and Storage
4.1 Determining the Degree of Labeling (DOL)

To validate the success of your conjugation, measure the absorbance of your purified conjugate at 280 nm (protein peak) and 663 nm (ATTO 655 peak) using a UV-Vis spectrophotometer.

Calculate the DOL using the following formula:

DOL=ϵdye​A663​​×A280​−(A663​×CF280​)ϵprotein​​

Where:

  • A663​ = Absorbance of the dye at 663 nm.

  • A280​ = Absorbance of the protein at 280 nm.

  • ϵdye​

    1.25×105 M−1cm−1 [1][5].
  • ϵprotein​ = Molar extinction coefficient of your specific protein.

  • CF280​ = 0.08 (Correction factor for ATTO 655 absorbance at 280 nm)[1][5].

Quality Control Note: A DOL of 1.0–2.0 is ideal for single-molecule imaging. Over-labeling (DOL > 3) often leads to fluorescence self-quenching and can detrimentally impact the biological binding affinity of the target protein[1][11].

4.2 Storage Conditions

Store the labeled conjugate at 4 °C, protected from light. For long-term storage (months), aliquot the conjugate and freeze at -20 °C. To prevent protein denaturation during freeze-thaw cycles, add Bovine Serum Albumin (BSA) to a final concentration of 1–10 mg/mL, provided BSA does not interfere with your downstream single-molecule assay[4].

References
  • ResearchGate. Photon Antibunching Reveals Static and Dynamic Quenching Interaction of Tryptophan with Atto-655. Retrieved from: [Link]

  • ACS Publications. Photon Antibunching Reveals Static and Dynamic Quenching Interaction of Tryptophan with Atto-655. Retrieved from: [Link]

  • PubMed (NIH). Photon Antibunching Reveals Static and Dynamic Quenching Interaction of Tryptophan with Atto-655. Retrieved from: [Link]

  • University of Arizona. ATTO Labeling Procedures. Retrieved from:[Link]

  • MicroscopyU (Nikon). Single-Molecule Super-Resolution Imaging. Retrieved from: [Link]

  • Jena Bioscience. Atto 655 Protein Labeling Kit. Retrieved from: [Link]

Sources

Protocols & Analytical Methods

Method

ATTO 655 NHS Ester Protein Labeling Protocol: A Comprehensive Guide for High-Resolution Fluorescence Applications

Target Audience: Researchers, biophysicists, and drug development professionals. Content Type: Advanced Application Note & Protocol.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, biophysicists, and drug development professionals. Content Type: Advanced Application Note & Protocol.

Introduction & Mechanistic Principles

As a Senior Application Scientist, I emphasize that successful bioconjugation is not merely about following a recipe; it requires precise management of competing kinetic pathways. The[1] is a premier zwitterionic, red-emitting fluorophore favored in single-molecule detection, STED super-resolution microscopy, and flow cytometry due to its exceptional photostability and ozone resistance[2].

The Causality of the Bioconjugation Chemistry

N-Hydroxysuccinimide (NHS) ester labeling relies on nucleophilic acyl substitution. The NHS ester acts as the electrophile, reacting with primary amines (the N-terminal α -amine and lysine ϵ -amines) on the target protein to form a highly stable amide bond[3].

To achieve a self-validating and highly efficient protocol, three critical parameters must be controlled:

  • pH Optimization (pH 8.0–8.3): The reaction requires amines to be in their deprotonated, nucleophilic state. While the N-terminus has a pKa​ of ~8.0, lysine side chains have a pKa​ of ~10.5. A buffer pH of 8.3 provides a sufficient fraction of reactive amines without excessively accelerating the competing hydrolysis of the NHS ester by OH− ions[4].

  • Amine-Free Environment: Buffers containing primary amines (e.g., Tris, Glycine) or ammonium ions will act as competing nucleophiles, completely quenching the reactive dye. Extensive dialysis into a compatible buffer (e.g., Sodium Bicarbonate or PBS) is mandatory[5].

  • Macromolecular Concentration: The labeling efficiency is heavily dependent on bimolecular collision rates. Protein concentrations below 2 mg/mL shift the kinetic balance toward dye hydrolysis rather than conjugation[1].

Table 1: ATTO 655 Spectral & Chemical Properties
PropertyValueCausality / Experimental Impact
Absorption Max ( λabs​ ) 663 nmExcitable by 640–660 nm diode or Krypton-Ion lasers[2].
Emission Max ( λem​ ) 680 nmDeep-red emission avoids cellular autofluorescence[6].
Extinction Coefficient ( ϵ ) 125,000 M⁻¹cm⁻¹High molar absorptivity ensures bright signal detection[1].
Molecular Weight 887 g/mol Small footprint minimizes steric hindrance on the protein[1].
Net Charge Zero (Zwitterionic)Prevents non-specific electrostatic binding to cell membranes[1].
Correction Factor ( CF280​ ) 0.08Required to correct protein absorbance during DOL calculation[1].

Experimental Workflow & Logical Relationships

The following diagram illustrates the logical progression of the labeling workflow, highlighting the critical competing pathway (hydrolysis) that must be mitigated through proper handling.

G ProteinPrep 1. Protein Preparation (>2 mg/mL, Amine-free Buffer) Reaction 3. Conjugation Reaction (pH 8.3, 2h, RT, Dark) ProteinPrep->Reaction Add Protein DyePrep 2. Dye Reconstitution (Anhydrous DMSO/DMF) DyePrep->Reaction Add Dye (2-5x Excess) Hydrolysis Competing Hydrolysis (Water, High pH) DyePrep->Hydrolysis Moisture exposure Purification 4. Purification (Size Exclusion Chromatography) Reaction->Purification Remove free dye QC 5. Characterization (UV-Vis for DOL & Concentration) Purification->QC Pure Conjugate

Figure 1: Logical workflow of ATTO 655 NHS ester protein labeling and competing hydrolysis pathway.

Step-by-Step Labeling Protocol

Phase 1: Protein Preparation
  • Buffer Exchange: Ensure the protein is in an amine-free buffer. If the protein is currently in Tris or contains sodium azide >3 mM, dialyze extensively against 0.1 M Sodium Bicarbonate buffer (pH 8.3) or 10–20 mM PBS (pH 7.5)[5].

  • Concentration Adjustment: Adjust the protein concentration to 2 – 10 mg/mL . Note: If the concentration is <1 mg/mL, use a centrifugal filter unit to concentrate the sample, as low concentrations drastically reduce labeling efficiency[3].

Phase 2: Dye Reconstitution

Crucial Step: NHS esters degrade rapidly in the presence of moisture. Allow the dye vial to equilibrate to room temperature before opening to prevent condensation.

  • Dissolve the[3] in high-quality, anhydrous DMSO or DMF to a concentration of 2–10 mg/mL (e.g., 1 mg dye in 100 µL DMF yields 10 mg/mL)[3].

  • Vortex thoroughly until completely dissolved. Use this solution immediately; do not store reconstituted dye for prolonged periods unless strictly anhydrous and kept at -20°C[3].

Phase 3: Conjugation Reaction
  • Molar Ratio Calculation: Determine the required volume of dye to achieve a 2-fold to 5-fold molar excess over the protein. For standard IgG antibodies (~150 kDa), a 2- to 3-fold excess typically yields a Degree of Labeling (DOL) of 1–3[1].

  • Mixing: Slowly add the calculated volume of reactive dye to the protein solution while gently vortexing or stirring.

  • Incubation: Incubate the reaction mixture for 2 hours at room temperature , protected from light, with continuous gentle stirring[5]. Alternatively, the reaction can proceed overnight (up to 12 hours) at 4°C[5].

Phase 4: Purification
  • Equilibrate a Size Exclusion Chromatography (SEC) column (e.g., Sephadex G-25, size exclusion limit: 5 kDa) with PBS (pH 7.4) or your preferred storage buffer[5].

  • Load the reaction mixture onto the column.

  • Elute using gravity flow. The first colored band to elute is the high-molecular-weight protein-dye conjugate. The second, slower-moving band is the unreacted free dye[5].

Quantitative Characterization

To validate the success of your bioconjugation, calculate the Degree of Labeling (DOL) and final protein concentration using UV-Vis spectrophotometry. Measure the absorbance of the purified conjugate at 280 nm ( A280​ ) and 663 nm ( A663​ )[7].

Step 1: Calculate the actual protein absorbance Because ATTO 655 absorbs slightly at 280 nm, you must correct the A280​ reading:

Aprotein​=A280​−(A663​×0.08)

Step 2: Calculate Protein and Dye Concentrations (Molar) Cprotein​(M)=ϵprotein​Aprotein​​×Dilution Factor

(Note: For an IgG antibody, ϵprotein​≈203,000M−1cm−1 )[5]

Cdye​(M)=125,000A663​​×Dilution Factor

Step 3: Calculate Degree of Labeling (DOL) DOL=Cprotein​Cdye​​

An optimal DOL for most immunofluorescence applications is between 2 and 4. Higher DOLs may lead to fluorescence self-quenching or protein precipitation.

Troubleshooting Matrix

Table 2: Common Issues and Mechanistic Interventions
ObservationMechanistic CauseCorrective Action
Low DOL (< 1.0) Competing nucleophiles (Tris/Glycine) consumed the dye[1].Dialyze protein extensively against 0.1 M NaHCO₃ (pH 8.3) prior to labeling.
Low DOL (< 1.0) Protein concentration too low (< 2 mg/mL), favoring dye hydrolysis[5].Concentrate protein using a spin filter before adding the dye.
Low DOL (< 1.0) NHS ester hydrolyzed due to wet DMSO/DMF[3].Use strictly anhydrous, sealed DMSO/DMF. Prepare dye immediately before use.
Protein Precipitation Over-labeling (DOL > 5) increased hydrophobicity.Reduce the molar excess of dye in the reaction (e.g., drop from 5x to 2x).
High Background Signal Incomplete removal of unreacted free dye.Ensure SEC column volume is at least 10x the reaction volume.
Loss of Fluorescence Dye quenched by adjacent Tryptophan or Guanine residues[1].This is an inherent property of ATTO 655 (electron acceptor). Consider a different linker length or alternative dye if the binding site is Trp-rich.

Sources

Application

Application Note: Conjugation of ATTO 655 NHS Ester to Primary Amines

Here is a comprehensive, causality-driven application note and protocol for conjugating ATTO 655 NHS ester to primary amines. Introduction & Mechanistic Principles ATTO 655 is a zwitterionic, far-red fluorescent dye char...

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Author: BenchChem Technical Support Team. Date: April 2026

Here is a comprehensive, causality-driven application note and protocol for conjugating ATTO 655 NHS ester to primary amines.

Introduction & Mechanistic Principles

ATTO 655 is a zwitterionic, far-red fluorescent dye characterized by its exceptional photostability, high quantum yield, and resistance to atmospheric ozone[1][2]. Because of its highly rigid structure and lack of cis-trans isomerization, it is heavily utilized in single-molecule tracking and super-resolution microscopy techniques such as STED and dSTORM[3][4].

The N-hydroxysuccinimide (NHS) ester derivative of ATTO 655 enables the covalent labeling of primary amines, predominantly targeting the N-terminus of polypeptides and the ε-amino groups of lysine residues[5][6].

Mechanistic Causality: The conjugation relies on a nucleophilic attack by the unprotonated primary amine on the carbonyl carbon of the NHS ester, forming a stable amide bond and releasing the NHS leaving group[5]. This reaction is highly pH-dependent. At physiological pH (~7.4), most lysine side chains (pKa ~10.5) are heavily protonated and poorly nucleophilic[7]. Elevating the pH to 8.3–8.5 increases the fraction of unprotonated amines, rapidly accelerating the conjugation[7].

However, this must be balanced against the competing hydrolysis of the NHS ester in aqueous media. The half-life of an NHS ester drops from 4–5 hours at pH 7.0 to just 10 minutes at pH 8.6[5]. Therefore, pH 8.3 represents the optimal thermodynamic "sweet spot" to maximize aminolysis (labeling) while minimizing hydrolysis (dye inactivation)[7][8].

Physicochemical Properties of ATTO 655 NHS Ester

Understanding the spectral properties is critical for downstream validation and accurately calculating the Degree of Labeling (DOL).

Table 1: Spectral and Physicochemical Properties of ATTO 655[1][2][9]

PropertyValue
Absorbance Maximum (λ_abs) 663 nm
Emission Maximum (λ_fl) 680 nm
Extinction Coefficient (ε_max) 125,000 M⁻¹ cm⁻¹
Fluorescence Quantum Yield (Φ_fl) 30% (0.30)
Fluorescence Lifetime (τ_fl) 1.8 ns
Molecular Weight (NHS Ester) 887 g/mol
Correction Factor at 260 nm (CF₂₆₀) 0.24
Correction Factor at 280 nm (CF₂₈₀) 0.08

Experimental Workflow

Workflow Start Start: Purified Protein Step1 1. Buffer Exchange Transfer to 0.1 M NaHCO3 (pH 8.3) Removes competing amines Start->Step1 Step3 3. Conjugation Reaction Mix 5-10x molar excess of dye Incubate 1h at RT (Dark) Step1->Step3 Step2 2. Dye Preparation Dissolve ATTO 655 NHS in Anhydrous DMSO/DMF (10 mM) Step2->Step3 Add immediately Step4 4. Quenching Add 100 mM Tris or Glycine Incubate 15 min Step3->Step4 Step5 5. Purification Size Exclusion Chromatography (SEC) or Dialysis in PBS Step4->Step5 Step6 6. Validation Calculate DOL via UV-Vis (A280 and A663) Step5->Step6

Caption: Workflow for ATTO 655 NHS ester conjugation, purification, and validation.

Detailed Step-by-Step Protocol

Reagents & Equipment:

  • Target protein/antibody (1–5 mg/mL).

  • ATTO 655 NHS ester (lyophilized, moisture-sensitive).

  • Conjugation Buffer: 0.1 M Sodium Bicarbonate (NaHCO₃), pH 8.3.

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF). Note: Use high-quality DMF; degraded DMF contains dimethylamine (fishy odor) which will rapidly consume the NHS ester[7].

  • Quenching Buffer: 1 M Tris-HCl, pH 7.5, or 1 M Glycine.

  • Size Exclusion Chromatography (SEC) column (e.g., Sephadex G-25) or dialysis cassettes.

Step 1: Protein Preparation & Buffer Exchange

  • Ensure the protein is in an amine-free buffer. Buffers containing Tris, glycine, or high concentrations of ammonium ions will competitively react with the NHS ester and must be removed[5][10].

  • Perform a buffer exchange into 0.1 M NaHCO₃ (pH 8.3) using a desalting column or dialysis[7].

  • Adjust the final protein concentration to 1–5 mg/mL. Lower concentrations reduce the bimolecular collision rate, allowing hydrolysis to dominate the reaction[5].

Step 2: Dye Solubilization

  • Critical Step: Equilibrate the ATTO 655 NHS ester vial to room temperature before opening. Condensation of atmospheric moisture will instantly hydrolyze the reactive ester[10].

  • Dissolve the dye in anhydrous DMSO or DMF to a concentration of 10 mM immediately before use[10]. Do not store reconstituted NHS esters.

Step 3: Conjugation Reaction

  • Calculate the required volume of dye to achieve a 5- to 10-fold molar excess over the protein.

  • Add the dye solution dropwise to the protein solution while gently vortexing[7].

  • Ensure the final concentration of organic solvent (DMSO/DMF) does not exceed 10% (v/v) to prevent protein denaturation[10].

  • Incubate the reaction mixture for 1 hour at room temperature in the dark[10].

Step 4: Quenching

  • Add Quenching Buffer (1 M Tris-HCl or Glycine) to a final concentration of 50–100 mM[5][10].

  • Incubate for 15 minutes at room temperature. The primary amines in Tris/glycine will scavenge any remaining unreacted NHS ester, preventing off-target reactions during purification[5].

Step 5: Purification (Self-Validating Step)

  • Equilibrate an SEC column with your desired storage buffer (e.g., PBS, pH 7.4).

  • Load the quenched reaction mixture onto the column.

  • Visual Validation: As the sample runs, you should observe two distinct blue bands. The faster-moving band is the high-molecular-weight protein-dye conjugate. The slower-moving band is the free, unreacted/quenched dye[7]. Collect the first band. If only one band is observed, the conjugation failed (likely due to premature dye hydrolysis).

Validation & Quality Control: Degree of Labeling (DOL)

To ensure the protocol was successful, calculate the Degree of Labeling (moles of dye per mole of protein). Over-labeling can cause fluorophore quenching or protein precipitation, while under-labeling reduces assay sensitivity[8].

  • Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and 663 nm (A₆₆₃) using a UV-Vis spectrophotometer.

  • Correct the A₂₈₀ reading for the dye's inherent absorbance at 280 nm using the Correction Factor (CF₂₈₀ = 0.08)[6][11]: A_protein = A₂₈₀ - (A₆₆₃ × 0.08)

  • Calculate the protein concentration (M): [Protein] = A_protein / ε_protein(where ε_protein is the molar extinction coefficient of your specific protein).

  • Calculate the DOL: DOL = A₆₆₃ / (125,000 × [Protein])

Troubleshooting: If the DOL is < 1, the NHS ester likely hydrolyzed before the reaction. Ensure the dye is completely anhydrous, the DMSO/DMF is fresh, and the conjugation buffer pH is precisely 8.3.

References

  • Leica Microsystems / ATTO-TEC. ATTO-TEC Consumables | Products: ATTO 655.9

  • Danaher Life Sciences. ATTO 655 Biotin Fluorescent Label 1 mg.1

  • Leica Microsystems. Product Information: ATTO 655.2

  • Sigma-Aldrich. Superior Fluorescent Products.3

  • Thermo Fisher Scientific. Amine-Reactive Crosslinker Chemistry.5

  • Lumiprobe. NHS Ester Labeling of Biomolecules Containing Primary Amino Groups.7

  • New England Biolabs (NEB). Reaction Conditions for Chemical Coupling.8

  • BroadPharm. Instructions for NHS-(PEG)n Conjugation.10

  • Sigma-Aldrich. Protocol for Conjugating NHS-Ester Modifications to Amino-Labeled Oligonucleotides.

  • ATTO-TEC. ATTO Labeling Procedures.6

  • Jena Bioscience. Atto 655 Protein Labeling Kit.11

Sources

Method

single molecule fret assay using atto 655 nhs ester

Application Note: High-Fidelity Single-Molecule FRET (smFRET) Assays Utilizing ATTO 655 NHS Ester Executive Summary Single-molecule Förster Resonance Energy Transfer (smFRET) is an indispensable biophysical technique for...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: High-Fidelity Single-Molecule FRET (smFRET) Assays Utilizing ATTO 655 NHS Ester

Executive Summary

Single-molecule Förster Resonance Energy Transfer (smFRET) is an indispensable biophysical technique for resolving the structural dynamics, conformational states, and interaction kinetics of biomolecules in real-time[1]. The success of any smFRET assay relies heavily on the photophysical robustness of the chosen fluorophores. ATTO 655 is an exceptionally stable oxazine-derivative far-red fluorophore characterized by a high quantum yield, minimal triplet-state accumulation, and excellent water solubility[2].

This application note provides a comprehensive, self-validating protocol for the site-specific amine labeling of proteins using ATTO 655 NHS ester. Furthermore, it details the mechanistic rationale for optimizing smFRET data acquisition, ensuring that researchers can confidently extract true FRET efficiencies without artifacts caused by photobleaching or fluorophore blinking.

Photophysical Profiling & FRET Pair Selection

ATTO 655 exhibits an absorption maximum at 663 nm and an emission maximum at 680 nm, positioning it perfectly as a FRET acceptor for green/yellow-excited donors (e.g., ATTO 550, Cy3, Alexa Fluor 555)[2]. Its far-red emission bypasses cellular autofluorescence, while its distinct redox properties make it highly responsive to photostabilization buffers. This responsiveness is critical for mitigating excitation-induced triplet states that otherwise degrade photon emission streams[3].

Table 1: Photophysical Properties of ATTO 655

PropertyValueCausality / smFRET Implication
Absorption Maximum (λabs) 663 nmExcitability by 633/640 nm lasers for direct acceptor excitation (e.g., in Alternating Laser Excitation, ALEX)[4].
Emission Maximum (λem) 680 nmDeep red emission separates cleanly from donor emission, minimizing spectral crosstalk[4].
Extinction Coefficient (ε) 1.25 × 10⁵ M⁻¹cm⁻¹High molar absorptivity ensures efficient photon capture and high FRET efficiency[5].
Fluorescence Quantum Yield (Φ) 0.30Sufficiently bright for single-photon counting and EMCCD/sCMOS detection[5].
Triplet State & Redox Highly responsiveEasily quenched/depopulated by reducing agents to prevent blinking[6].

Table 2: Recommended smFRET Donor-Acceptor Pairs

Donor FluorophoreAcceptor FluorophoreFörster Radius (R₀)Optimal Distance Range
Cy3ATTO 655~55 Å30 - 80 Å
ATTO 550ATTO 655~65 Å35 - 90 Å
Alexa Fluor 555ATTO 655~59 Å30 - 85 Å

Experimental Logic and Workflow

To achieve reliable smFRET, the target protein must be covalently labeled with the fluorophore. The N-hydroxysuccinimide (NHS) ester of ATTO 655 reacts specifically with primary amines (the N-terminus and ε-amino groups of lysine residues) to form a stable, irreversible amide bond[7].

G A Donor Excitation (e.g., 532 nm Laser) B Donor Fluorophore (e.g., ATTO 550) A->B C Non-Radiative Energy Transfer (Dipole-Dipole Interaction) B->C E = 1 / (1 + (r/R0)^6) D Acceptor Fluorophore (ATTO 655) C->D E Acceptor Emission (~680 nm Photons) D->E F EMCCD/sCMOS Detection (smFRET Trajectories) E->F

Logic flow of single-molecule FRET excitation, energy transfer, and detection.

Protocol 1: Site-Specific Amine Labeling using ATTO 655 NHS Ester

Scientific Rationale & Causality: The NHS ester coupling is highly pH-dependent. At pH < 8.0, primary amines are protonated and non-nucleophilic, halting the reaction. At pH > 9.0, the hydrolysis of the NHS ester outcompetes the aminolysis reaction, leading to "dead" dye[5]. A pH of 8.3 is the thermodynamic sweet spot. Furthermore, the buffer must be strictly free of competing primary amines (e.g., Tris, glycine), which would competitively quench the dye before it reaches the protein[4].

Materials Required:

  • Target Protein (Concentration: 2–10 mg/mL)[4].

  • ATTO 655 NHS Ester (lyophilized)[7].

  • Labeling Buffer: 100 mM Sodium Bicarbonate, pH 8.3[4].

  • Anhydrous DMSO or DMF[7].

  • Size Exclusion Chromatography (SEC) columns (e.g., Sephadex G-25)[5].

Step-by-Step Methodology:

  • Buffer Exchange: Dialyze or desalt the target protein into the Labeling Buffer (100 mM Sodium Bicarbonate, pH 8.3). Insight: Ensure protein concentration is at least 2 mg/mL; lower concentrations exponentially decrease labeling efficiency[7].

  • Dye Preparation: Reconstitute the ATTO 655 NHS ester in anhydrous DMSO to a concentration of 10 mg/mL immediately prior to use[7]. Insight: NHS esters are highly susceptible to moisture-induced hydrolysis. Using anhydrous solvent prevents the degradation of the reactive group[5].

  • Conjugation Reaction: Add the dye to the protein solution at a 2:1 to 5:1 molar excess of dye-to-protein. Mix thoroughly by gentle pipetting.

  • Incubation: Incubate the reaction mixture in the dark at room temperature for 1 to 2 hours with gentle rotation[4].

  • Quenching (Optional): Add 1 M Tris-HCl (pH 8.0) to a final concentration of 50 mM for 15 minutes to quench unreacted NHS esters.

  • Purification: Separate the labeled protein conjugate from the free dye using a Sephadex G-25 SEC column equilibrated with your assay buffer (e.g., PBS, pH 7.4)[4].

  • Quantification (Self-Validation): Measure the absorbance at 280 nm (protein) and 663 nm (ATTO 655). Calculate the Degree of Labeling (DOL) using the dye's extinction coefficient (1.25 × 10⁵ M⁻¹cm⁻¹) and apply a correction factor for the dye's inherent absorbance at 280 nm[5].

G A Target Protein (Primary Amines/Lysines) B Buffer Exchange (Amine-free, pH 8.3) A->B D Nucleophilic Acyl Substitution (RT, 1-2 hours, Dark) B->D C ATTO 655 NHS Ester (in anhydrous DMSO) C->D E Size Exclusion Chromatography (Remove free dye) D->E F Purified ATTO 655-Protein Conjugate E->F

Step-by-step bioconjugation pathway of ATTO 655 NHS ester to protein targets.

Protocol 2: Single-Molecule FRET Data Acquisition Setup

Scientific Rationale & Causality: In smFRET, molecules are typically immobilized on a passivated glass surface to prevent non-specific binding and allow extended observation via Total Internal Reflection Fluorescence (TIRF) microscopy[1]. Because high-intensity laser excitation drives fluorophores into long-lived, dark triplet states (causing "blinking" and photobleaching), an oxygen scavenging and triplet-quenching system is mandatory[3]. ATTO 655 is an oxazine dye whose photostability is dramatically enhanced by redox-active buffers[6].

Step-by-Step Methodology:

  • Surface Passivation: Prepare quartz slides or glass coverslips coated with a mixture of mPEG and Biotin-PEG. This creates a bio-repellent surface that specifically anchors neutravidin[1].

  • Immobilization: Flow 0.2 mg/mL neutravidin into the sample chamber. Wash with T50 buffer (10 mM Tris-HCl, 50 mM NaCl, pH 8.0). Flow in the biotinylated, dual-labeled (Donor + ATTO 655) protein complex at a concentration of 10–100 pM to achieve a sparse spatial distribution (ensuring single-molecule resolution)[2].

  • ROXS Buffer Formulation: Prepare the imaging buffer containing an oxygen scavenging system and a Reducing and Oxidizing System (ROXS).

    • Oxygen Scavenger: 10% (w/v) glucose, 1 mg/mL glucose oxidase, and 0.04 mg/mL catalase.

    • Triplet Quencher: 1 mM Ascorbic Acid (reductant) and 1 mM Methylviologen (oxidant), or 2 mM Trolox.

    • Insight: ATTO 655 is highly responsive to ascorbic acid, which rapidly reduces the triplet state, while the oxidant restores the ground state, preventing long-lived dark states[6].

  • TIRF Imaging: Excite the donor fluorophore using a 532 nm or 561 nm laser under TIRF conditions. Use a dichroic mirror to split the emission into donor and acceptor channels.

  • Data Extraction: Record the photon streams. Calculate the apparent FRET efficiency ( E ) for each molecule using E=IA​/(IA​+ID​) , where IA​ and ID​ are the background-corrected acceptor and donor intensities, respectively[1].

References

  • Source: arizona.
  • Source: sigmaaldrich.
  • Source: jenabioscience.
  • Source: rsc.
  • Source: nih.
  • Source: acs.
  • Source: researchgate.

Sources

Application

Application Note: Optimization and Quantification of Degree of Labeling (DOL) for ATTO 655 NHS Ester Conjugates

Introduction & Mechanistic Overview ATTO 655 is a highly photostable, hydrophilic, far-red emitting fluorophore ( λex​ ~663 nm, λem​ ~680 nm) widely utilized in super-resolution microscopy (STED, dSTORM) and Förster Reso...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Overview

ATTO 655 is a highly photostable, hydrophilic, far-red emitting fluorophore ( λex​ ~663 nm, λem​ ~680 nm) widely utilized in super-resolution microscopy (STED, dSTORM) and Förster Resonance Energy Transfer (FRET) assays. Conjugation of ATTO 655 to proteins—such as monoclonal antibodies—is most commonly achieved using N-hydroxysuccinimide (NHS) ester chemistry.

The Causality of the Reaction: NHS esters are potent amine-reactive crosslinkers. They undergo nucleophilic acyl substitution with deprotonated primary amines (such as the ϵ -amino groups of lysine residues and the N-terminus of polypeptides) to form highly stable, irreversible amide bonds[1]. This reaction is strictly pH-dependent. At physiological pH (7.4), the majority of lysine residues are protonated ( NH3+​ ) and unreactive. Therefore, the reaction buffer must be adjusted to an optimal pH of 8.0–8.5[2]. However, as the pH increases, the competing rate of NHS ester hydrolysis in aqueous solution also accelerates, neutralizing the reactive dye[2]. Balancing these two competing rates is the fundamental reason for strict reaction times (typically 1 hour at room temperature) and precise buffer selection.

Why the Degree of Labeling (DOL) Matters: The DOL represents the average number of dye molecules conjugated to a single protein molecule.

  • Under-labeling (DOL < 2): Results in weak fluorescence signal, poor signal-to-noise ratios, and compromised assay sensitivity.

  • Over-labeling (DOL > 6): Leads to steric hindrance (which can impair antibody-antigen binding affinity), severe fluorophore self-quenching, and increased protein hydrophobicity, frequently causing irreversible precipitation[1][3].

For a standard IgG antibody, the optimal DOL is typically maintained between 2 and 5[3].

Photophysical Constants of ATTO 655

Accurate DOL calculation requires precise photophysical constants to apply the Beer-Lambert law. The table below summarizes the critical parameters for ATTO 655 required for UV-Vis spectrophotometric quantification[1][3].

ParameterSymbolValue
Absorption Maximum λmax​ 663 nm (often measured at 655 nm)
Extinction Coefficient at λmax​ ϵdye​ 125,000M−1cm−1
Correction Factor at 280 nm CF280​ 0.08
Emission Maximum λem​ 680 nm

Experimental Methodology (Self-Validating Protocol)

To ensure accurate DOL calculation, the conjugation protocol must be rigorously controlled to eliminate free dye and competing amines.

G A 1. Protein Prep (Buffer Exchange to NaHCO3, pH 8.3) B 2. Conjugation (ATTO 655 NHS Ester + Protein, 1h RT) A->B Add Dye C 3. SEC Purification (Remove Free Dye) B->C Quench & Load D 4. UV-Vis Specs (Measure A280 & A655) C->D Elute Conjugate E 5. DOL Calculation (Determine Ratio) D->E Apply Formula

Figure 1: Workflow for ATTO 655 NHS ester conjugation, purification, and DOL quantification.

Step 1: Protein Preparation
  • Ensure the target protein is in an amine-free buffer (e.g., 100 mM Sodium Bicarbonate, pH 8.3, or PBS adjusted to pH 8.0). Crucial Causality: Tris or glycine buffers contain primary amines that will act as competitive nucleophiles, completely quenching the NHS ester and preventing protein labeling[3].

  • Adjust the protein concentration to 2–10 mg/mL. Concentrations below 2 mg/mL severely reduce bimolecular collision rates, drastically lowering the thermodynamic efficiency of the labeling reaction[2][3].

Step 2: Conjugation Reaction
  • Reconstitute the ATTO 655 NHS ester in anhydrous DMSO or DMF immediately before use. Causality: NHS esters rapidly hydrolyze into non-reactive carboxylates in the presence of ambient moisture[1].

  • Add a 5- to 10-fold molar excess of the reactive dye to the protein solution.

  • Incubate the mixture for 1 hour at room temperature, protected from light[1].

Step 3: Purification (Removal of Free Dye)
  • Unreacted and hydrolyzed dye must be strictly removed; otherwise, it will artificially inflate the Amax​ reading during UV-Vis measurement, resulting in a falsely elevated DOL calculation[1][3].

  • Pass the reaction mixture through a Size Exclusion Chromatography (SEC) column (e.g., Sephadex G-25) pre-equilibrated with PBS[1].

  • Collect the first colored band (the high-molecular-weight protein-dye conjugate). The second, slower-moving band represents the trapped free dye[3].

Calculating Degree of Labeling (DOL)

Once the conjugate is purified, analyze it via UV-Vis spectrophotometry to determine the final dye-to-protein ratio.

DOL_Logic DOL Degree of Labeling (DOL) DOL = C_dye / C_protein Cdye Dye Concentration (C_dye) C_dye = A_max / (epsilon_dye * l) Cdye->DOL Cprot Protein Concentration (C_protein) C_prot = A_prot / (epsilon_prot * l) Cprot->DOL Amax A_max (Absorbance at 655 nm) Amax->Cdye Aprot Corrected A_prot A_280 - (A_max * CF_280) Amax->Aprot Dye absorbs at 280nm A280 A_280 (Absorbance at 280 nm) A280->Aprot CF Correction Factor (CF_280) ATTO 655 = 0.08 CF->Aprot Aprot->Cprot

Figure 2: Logical dependency of variables in the Degree of Labeling (DOL) calculation.

Step-by-Step Mathematical Derivation

1. Measure Absorbance: Blank the spectrophotometer with your elution buffer (e.g., PBS). Measure the absorbance of the purified conjugate at 280 nm ( A280​ ) and at the dye's maximum absorption wavelength, 655 nm ( Amax​ )[3]. Quality Control Note: Ensure absorbance values remain between 0.1 and 1.0 A.U. by diluting the sample if necessary. This ensures measurements fall within the linear dynamic range of the Beer-Lambert law.

2. Calculate Dye Concentration ( Cdye​ ): Using the Beer-Lambert Law ( A=ϵ⋅c⋅l ):

Cdye​=ϵdye​×lAmax​​

Where ϵdye​=125,000M−1cm−1 and l is the cuvette path length (usually 1 cm)[1][3].

3. Correct Protein Absorbance ( Aprot​ ): Fluorophores inherently absorb some UV light. ATTO 655 has a baseline absorbance at 280 nm, which is exactly 8% of its peak absorbance ( CF280​=0.08 )[1][3]. Failing to subtract this contribution will lead to a severe overestimation of protein concentration.

Aprot​=A280​−(Amax​×0.08)

4. Calculate Protein Concentration ( Cprot​ ): Cprot​=ϵprot​×lAprot​​

Where ϵprot​ is the molar extinction coefficient of your specific protein (e.g., 203,000M−1cm−1 for a typical IgG antibody)[3].

5. Determine Final DOL: By dividing Cdye​ by Cprot​ , we arrive at the consolidated DOL formula:

DOL=[A280​−(Amax​×0.08)]×125,000Amax​×ϵprot​​

Analytical Caveat: This calculation operates under the assumption that the extinction coefficient of the conjugated dye is identical to that of the free dye. In practice, dye aggregation on the protein surface can induce hypochromic shifts (reduced absorbance), meaning the calculated DOL might slightly underestimate the true physical DOL by up to 20%[1].

Troubleshooting

  • Low DOL (< 2): Usually caused by a hydrolyzed NHS ester stock (due to moisture contamination in the DMSO/DMF) or an excessively low reaction pH (< 7.5), which keeps the target lysines protonated and unreactive[1][2].

  • High DOL (> 6): Caused by utilizing too high a molar excess of dye during the reaction. This frequently results in a visible precipitate. To test for this, centrifuge the sample at 10,000 x g for 5 minutes; if a blue pellet forms, the protein has precipitated due to over-labeling and induced hydrophobicity.

References

  • ATTO Labeling Procedures Source: ATTO-TEC URL
  • 73919 Atto 655 Protein Labeling Kit Source: Sigma-Aldrich URL
  • Atto 655 Protein Labeling Kit Source: Jena Bioscience URL

Sources

Method

atto 655 nhs ester antibody conjugation reaction conditions

Application Note: Optimization of ATTO 655 NHS Ester Antibody Conjugation for Super-Resolution Microscopy Executive Summary ATTO 655 is a premium, zwitterionic fluorophore designed for advanced life science applications,...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Optimization of ATTO 655 NHS Ester Antibody Conjugation for Super-Resolution Microscopy

Executive Summary

ATTO 655 is a premium, zwitterionic fluorophore designed for advanced life science applications, particularly single-molecule detection and high-resolution microscopy (e.g., STED, PALM, dSTORM)[1]. Due to its excellent photostability, high quantum yield, and minimal triplet formation, it is a preferred choice for antibody labeling. This application note delineates the causal mechanisms, precise reaction conditions, and step-by-step protocols required to covalently conjugate ATTO 655 N-hydroxysuccinimide (NHS) ester to primary amines on antibodies. By adhering to these guidelines, researchers can establish a self-validating workflow that ensures a reproducible Degree of Labeling (DOL) while preserving antibody avidity.

Mechanistic Causality of the Reaction Conditions

To achieve optimal labeling, it is critical to understand the underlying chemical kinetics. The NHS ester of ATTO 655 reacts selectively with primary aliphatic amines—such as the N-terminus of proteins or the ϵ -amino groups of lysine residues—to form a stable, covalent amide bond[2][3].

The pH Thermodynamic Compromise: Lysine side chains possess a pKa of approximately 10.5. At a physiological pH of 7.4, these groups are predominantly protonated (-NH3+) and lack the nucleophilicity required to attack the NHS ester. Elevating the pH to 8.0–8.5 increases the fraction of unprotonated, highly reactive amines (-NH2)[4]. However, NHS esters are inherently unstable in aqueous environments and undergo a competing hydrolysis reaction driven by hydroxyl ions (OH-), which converts the active ester into a non-reactive carboxylic acid[2][3]. A reaction buffer at pH 8.3 serves as the optimal thermodynamic compromise, maximizing amine reactivity while strictly controlling the rate of hydrolysis[2][3].

Bimolecular Kinetics: The conjugation efficiency is highly dependent on the concentration of the reactants. Antibody concentrations below 2 mg/mL significantly reduce the bimolecular collision rate, leading to poor labeling efficiency and higher rates of dye hydrolysis[5].

G Dye ATTO 655 NHS Ester (Reactive Fluorophore) Conjugate Stable Amide Bond (Fluorescent Conjugate) Dye->Conjugate Nucleophilic Attack (Desired Pathway) Hydrolysis Hydrolyzed Free Dye (Non-reactive) Dye->Hydrolysis Hydrolysis (Competing Pathway) Amine Antibody Lysine (R-NH2) Unprotonated at pH 8.3 Amine->Conjugate Water Hydroxyl Ions (OH-) Competing Nucleophile Water->Hydrolysis

Mechanistic pathways of ATTO 655 NHS ester reacting with amines vs. hydrolysis.

Pre-Conjugation Logistics & Quantitative Data

Before initiating the protocol, ensure all reagents meet the strict criteria required for NHS ester chemistry. Buffers containing primary amines (e.g., Tris, Glycine) or ammonium salts will competitively react with the NHS ester, entirely quenching the dye[3]. These must be rigorously removed via dialysis or size exclusion chromatography prior to labeling.

Table 1: Photophysical Characteristics of ATTO 655

Property Value
Molecular Weight (NHS Ester) 887 g/mol [1]

| Absorption Maximum ( λabs​ ) | 663 nm[1] | | Emission Maximum ( λfl​ ) | 680 nm[1] | | Extinction Coefficient ( ϵmax​ ) | 125,000 M −1 cm −1 [1] | | Correction Factor (CF 280​ ) | 0.08[1] | | Net Charge | Zero (Zwitterionic)[1] |

Table 2: Recommended Dye-to-Protein Molar Ratios for IgG Conjugation

Target Degree of Labeling (DOL) Recommended Molar Excess (Dye:IgG) Incubation Time
1 - 2 (Ideal for STED) 2:1 to 4:1 1 hour
2 - 4 (Standard Imaging) 4:1 to 8:1[6] 1 - 2 hours

| > 4 (Risk of quenching) | > 8:1 | 2 hours |

Step-by-Step Conjugation Protocol

Step 1: Antibody Preparation & Buffer Exchange

  • Verify the antibody formulation. If it contains Tris, glycine, or sodium azide, perform a buffer exchange using a spin desalting column (e.g., Zeba) pre-equilibrated with 0.1 M Sodium Bicarbonate buffer (pH 8.3)[3].

  • Adjust the final antibody concentration to 2.0 - 5.0 mg/mL to ensure optimal reaction kinetics[5].

Step 2: Reagent Preparation (Critical Timing) Causality Check: NHS esters degrade rapidly in the presence of moisture. Do not open the ATTO 655 vial until it has equilibrated to room temperature to prevent condensation[1].

  • Dissolve the ATTO 655 NHS ester in anhydrous, amine-free DMSO or DMF to a concentration of 2 mg/mL immediately before use[1].

  • Vortex thoroughly to ensure complete dissolution. Discard any unused reconstituted dye after the experiment, as it will hydrolyze over time.

Step 3: Conjugation Reaction

  • Calculate the required volume of dye to achieve the desired molar excess (refer to Table 2).

  • Add the calculated volume of ATTO 655 NHS ester dropwise to the antibody solution while gently vortexing to prevent localized over-labeling.

  • Incubate the reaction mixture at room temperature for 1 to 2 hours , protected from light, with continuous gentle shaking[7].

Step 4: Purification (Removal of Hydrolyzed Dye)

  • Equilibrate a Sephadex G-25 gel filtration column (e.g., PD-10 or NAP-5) with 10-20 mM PBS (pH 7.4)[4].

  • Apply the reaction mixture to the resin bed.

  • Elute with PBS. The labeled antibody conjugate will elute in the first (fast-moving) fluorescent band, while the unreacted/hydrolyzed free dye will be retained in the second, slower-moving band[2].

Workflow Step1 1. Buffer Exchange Remove Tris/Glycine, shift to pH 8.3 Step3 3. Conjugation Reaction Mix 2-8x molar excess dye, incubate 1h RT Step1->Step3 Step2 2. Dye Preparation Dissolve ATTO 655 in anhydrous DMSO Step2->Step3 Step4 4. Purification Sephadex G-25 Gel Filtration Step3->Step4 Step5 5. Quality Control Calculate DOL via UV-Vis Spectroscopy Step4->Step5

Step-by-step workflow for ATTO 655 antibody conjugation and purification.

Quality Control: A Self-Validating System

To guarantee the scientific integrity of the conjugate, the system must be validated by quantifying the Degree of Labeling (DOL) using UV-Vis absorption spectroscopy. This step confirms whether the reaction conditions (pH, active amines, anhydrous dye) were successfully maintained.

Measure the absorbance of the purified conjugate at 280 nm ( A280​ ) and 663 nm ( A663​ ). Use the Lambert-Beer law and the specific correction factor ( CF280​=0.08 ) to account for the dye's inherent absorbance at 280 nm[1].

1. Calculate Protein Concentration (M): [Protein]=ϵprotein​A280​−(A663​×0.08)​

(Note: For a standard IgG antibody, ϵprotein​≈210,000M−1cm−1 )

2. Calculate Dye Concentration (M): [Dye]=125,000A663​​

3. Calculate Degree of Labeling (DOL): DOL=[Protein][Dye]​

Diagnostic Interpretation: If the DOL is <1 , it indicates that either the dye hydrolyzed prior to reaction or competing amines were present. If the DOL is >4 , the antibody is over-labeled, which may cause precipitation, reduced target avidity, or fluorophore quenching due to spatial proximity.

References

  • Sigma-Aldrich / Merck KGaA. 76245 Atto 655 NHS ester: Directions for oligo-nucleotides and proteins. Available at:

  • ATTO-TEC GmbH. ATTO Labeling Procedures. Available at: 2

  • Leica Microsystems. Product Information: ATTO 655. Available at: 1

  • Aladdin. Labeling Proteins with ATTO NHS-Esters. Available at: 4

  • Jena Bioscience. Atto 655 Protein Labeling Kit. Available at:3

  • AAT Bioquest. ATTO 655 NHS ester. Available at:6

  • ACS Chemical Biology. Discovery of Antinociceptive α9α10 Nicotinic Acetylcholine Receptor Antagonists by Stable Receptor Expression. Available at: 8

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Low Degree of Labeling with ATTO 655 NHS Ester

This guide provides in-depth troubleshooting for researchers, scientists, and drug development professionals experiencing a low degree of labeling (DoL) with ATTO 655 NHS ester. Here, we move beyond a simple checklist to...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth troubleshooting for researchers, scientists, and drug development professionals experiencing a low degree of labeling (DoL) with ATTO 655 NHS ester. Here, we move beyond a simple checklist to explore the underlying chemical principles, offering logical, field-tested solutions to optimize your conjugation reactions.

My Degree of Labeling (DoL) with ATTO 655 NHS Ester is Lower Than Expected. What's Going Wrong?

A low DoL indicates that an insufficient number of dye molecules have covalently attached to your target protein or molecule.[1] This common issue can stem from several factors throughout the labeling workflow, from initial buffer preparation to the final purification steps. An ideal DoL is typically between 0.5 and 1 for most proteins to avoid reduced signal-to-noise or adverse effects on protein function.[1] This guide will walk you through a systematic approach to identify and resolve the root cause of suboptimal labeling.

The Critical Role of Reaction pH and Buffer Composition

The reaction between an N-hydroxysuccinimide (NHS) ester and a primary amine is a nucleophilic acyl substitution.[2] For this reaction to proceed efficiently, the primary amine (e.g., on the N-terminus of a protein or the side chain of a lysine residue) must be in its unprotonated, nucleophilic state.[3] This is balanced against the competing reaction of NHS ester hydrolysis, where water acts as a nucleophile, rendering the dye inactive.[2][4] The rates of both reactions are highly pH-dependent.[2]

Question: What is the optimal pH for labeling with ATTO 655 NHS ester, and what buffers should I use?

Answer: The optimal pH for NHS ester reactions is a compromise, typically between pH 8.0 and 9.0 .[3] A commonly recommended starting point is pH 8.3 .[3][5][6]

  • At lower pH (below 7.2): Primary amines are predominantly protonated (-NH₃⁺), making them non-nucleophilic and unreactive towards the NHS ester.[7][8]

  • At higher pH (above 9.0): The rate of NHS ester hydrolysis increases dramatically, which competes with the desired labeling reaction and reduces the overall yield.[4][7][8]

Incompatible Buffers: It is crucial to avoid buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine.[7][9] These will compete with your target molecule for reaction with the ATTO 655 NHS ester, leading to significantly reduced labeling efficiency.[7]

Recommended Buffers:

  • Phosphate-Buffered Saline (PBS) adjusted to the optimal pH[7]

  • Sodium Bicarbonate buffer (0.1 M)[5][6]

  • HEPES[7]

  • Borate buffer[7]

If your protein is in an incompatible buffer, a buffer exchange via dialysis or a desalting column is necessary before starting the conjugation.[5][7]

Troubleshooting Buffer and pH Issues:

  • Verify pH: Use a calibrated pH meter to confirm the pH of your reaction buffer immediately before use.

  • Buffer Exchange: If your protein solution contains Tris, glycine, or other primary amines, perform a thorough buffer exchange.[5][9]

  • Fresh Buffer: Prepare fresh buffer solutions to avoid any potential degradation or pH drift.

Molar Ratio and Concentration: A Balancing Act

The ratio of dye to protein and the absolute concentrations of each are critical parameters that directly influence the DoL.

Question: What is the recommended molar excess of ATTO 655 NHS ester, and how does protein concentration affect the reaction?

Answer: A molar excess of the NHS ester is required to drive the reaction towards the labeled product.

  • Molar Ratio: A common starting point is a 10- to 20-fold molar excess of the NHS ester to the protein.[2] However, the optimal ratio can vary depending on the protein and the desired DoL, so empirical testing is often necessary.[5] For antibodies, a twofold molar excess of reactive dye is often a good starting point to achieve a DoL of 1-2.[5]

  • Protein Concentration: A higher protein concentration generally leads to better labeling efficiency.[9] It is recommended to use a protein concentration of at least 2 mg/mL .[5][10][11] At lower concentrations, the competing hydrolysis reaction of the NHS ester becomes more pronounced, reducing the likelihood of a successful conjugation.[4][11]

Troubleshooting Molar Ratio and Concentration:

  • Optimize Molar Ratio: If the DoL is low, consider increasing the molar excess of the ATTO 655 NHS ester in increments (e.g., 15x, 20x, 25x) in small-scale pilot reactions.

  • Increase Protein Concentration: If possible, concentrate your protein solution to at least 2 mg/mL before labeling.[9] Spin concentrators can be used for this purpose.[9]

ATTO 655 NHS Ester: Storage, Handling, and Preparation

The stability of the ATTO 655 NHS ester is paramount for a successful labeling reaction. NHS esters are moisture-sensitive and can hydrolyze over time if not stored and handled correctly.[3][7]

Question: How should I store and prepare my ATTO 655 NHS ester?

Answer: Proper storage and preparation are critical to maintain the reactivity of the dye.

  • Storage: Upon receipt, store the solid ATTO 655 NHS ester at -20°C , protected from light and moisture.[5][12] Before opening, allow the vial to equilibrate to room temperature to prevent condensation.[12][13]

  • Solvent: Dissolve the NHS ester in a high-quality, anhydrous, and amine-free organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) .[3][5][14] Ensure the DMF is of high quality and does not have a "fishy" smell, which indicates the presence of dimethylamine that can react with the NHS ester.[6]

  • Fresh Preparation: Always prepare the dye stock solution immediately before use .[2][5] While some sources suggest that DMSO/DMF solutions can be stored frozen for short periods, it is best practice to prepare them fresh to avoid any hydrolysis due to moisture absorption.[3][6]

Troubleshooting Dye Quality:

  • Proper Storage: Confirm that the dye has been stored correctly at -20°C and protected from light.

  • Fresh Stock Solution: Discard any old or potentially hydrolyzed dye stock solutions and prepare a fresh one for each experiment.

  • High-Quality Solvent: Use a fresh, high-quality, anhydrous grade of DMSO or DMF.

Reaction Time and Temperature: Controlling the Kinetics

The duration and temperature of the incubation period influence the extent of labeling and the rate of hydrolysis.

Question: What are the optimal incubation time and temperature for the labeling reaction?

Answer: The reaction is typically carried out for 30 to 60 minutes at room temperature .[5] Alternatively, the reaction can be performed at 4°C for a longer duration (e.g., 2 hours to overnight) .[7][15][16]

  • Room Temperature: A shorter incubation at room temperature is often sufficient and convenient.[5]

  • 4°C Incubation: Performing the reaction at a lower temperature can help to minimize the competing hydrolysis of the NHS ester, which can be beneficial if you suspect hydrolysis is a significant issue.[7] However, this will require a longer incubation time to achieve a similar DoL.[11]

Troubleshooting Reaction Conditions:

  • Extend Incubation Time: If the DoL is low after a 1-hour incubation at room temperature, try extending the time to 2 hours.

  • Low-Temperature Incubation: If you suspect significant hydrolysis, perform the reaction overnight at 4°C.[7]

Purification and Analysis: Removing Unconjugated Dye and Calculating the DoL

After the reaction, it is essential to remove any unreacted, free dye to accurately determine the DoL.[17]

Question: How do I purify the labeled protein and calculate the Degree of Labeling?

Answer: Gel permeation chromatography (e.g., Sephadex G-25) is a common and effective method for separating the labeled protein from the smaller, unconjugated dye molecules.[5][][19] Dialysis can also be used, but it may be less efficient and slower.[5]

Calculating the Degree of Labeling (DoL): The DoL is calculated using UV/Vis spectrophotometry based on the Beer-Lambert law.[20] You will need to measure the absorbance of the purified conjugate at two wavelengths:

  • ~280 nm (A₂₈₀): The absorbance of the protein.

  • ~663 nm (A_max): The maximum absorbance of ATTO 655.[5]

The concentration of the protein and the dye can then be calculated using their respective molar extinction coefficients. A correction factor is needed to account for the dye's absorbance at 280 nm.[17][20]

Formula for DoL Calculation: A detailed protocol and calculator for determining the DoL can be found from various sources.[1][20][21][22]

Troubleshooting Purification and Analysis:

  • Efficient Purification: Ensure that the purification method is effectively removing all of the free dye. Incomplete removal will lead to an overestimation of the DoL.

  • Accurate Measurements: Use a calibrated spectrophotometer and appropriate quartz cuvettes for accurate absorbance readings.

Summary of Troubleshooting Steps

Potential Issue Key Parameter Recommended Action
Suboptimal Reaction Chemistry Reaction Buffer pHVerify pH is between 8.0-9.0 (ideally 8.3) using a calibrated pH meter.[3][6]
Buffer CompositionUse amine-free buffers like PBS, sodium bicarbonate, HEPES, or borate.[7] Perform buffer exchange if necessary.[5]
Incorrect Stoichiometry Molar RatioStart with a 10-20x molar excess of dye to protein.[2] Optimize with pilot reactions.
Protein ConcentrationEnsure protein concentration is at least 2 mg/mL.[5][10]
Reagent Instability Dye StorageStore ATTO 655 NHS ester at -20°C, protected from light and moisture.[5]
Dye Solution PreparationPrepare a fresh solution in anhydrous, amine-free DMSO or DMF immediately before each use.[2][5]
Suboptimal Kinetics Reaction Time & TempIncubate for 30-60 min at room temperature or overnight at 4°C to minimize hydrolysis.[5][7]
Inaccurate DoL Determination PurificationUse gel filtration (e.g., Sephadex G-25) to efficiently remove all free dye.[5][]
SpectrophotometryUse a calibrated instrument and the correct extinction coefficients and correction factor for accurate DoL calculation.[17][20]

Visualizing the Troubleshooting Workflow

// Corrective Actions correct_buffer [label="Action: Buffer Exchange / Adjust pH", shape=box, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; adjust_ratio [label="Action: Increase Molar Excess / Concentrate Protein", shape=box, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; new_dye [label="Action: Use New Aliquot of Dye", shape=box, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];

check_buffer -> correct_buffer [label="If incorrect", style=dashed, color="#EA4335"]; correct_buffer -> check_molar_ratio [style=dashed, color="#34A853"];

check_molar_ratio -> adjust_ratio [label="If incorrect", style=dashed, color="#EA4335"]; adjust_ratio -> check_dye_storage [style=dashed, color="#34A853"];

check_dye_storage -> new_dye [label="If improperly stored", style=dashed, color="#EA4335"]; check_dye_prep -> new_dye [label="If solution is old", style=dashed, color="#EA4335"]; new_dye -> optimize_incubation [style=dashed, color="#34A853"]; } caption { label = "Troubleshooting workflow for low DoL."; }

References

  • NanoTemper Technologies. (n.d.). Degree-of-labeling (DOL). Retrieved from [Link]

  • ATTO-TEC. (2011). ATTO Labeling Procedures. Retrieved from [Link]

  • Jena Bioscience. (2023). Atto 655 Protein Labeling Kit. Retrieved from [Link]

  • ACS Publications. (2001). A Robust Method for the Preparation and Purification of Antibody/Streptavidin Conjugates. Bioconjugate Chemistry. Retrieved from [Link]

  • FluoroFinder. (2024). What Makes a Good Conjugate…Great. Retrieved from [Link]

  • Jena Bioscience. (2023). Atto 655 Protein Labeling Kit. Retrieved from [Link]

  • Glen Research. (n.d.). Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. Glen Report 32-26. Retrieved from [Link]

  • Biogradetech. (2023). AT 655 NHS Ester: A Versatile Fluorescent Label for Life Sciences. Retrieved from [Link]

  • Abberior Instruments. (n.d.). NHS ester protocol for labeling proteins. Retrieved from [Link]

  • PubMed. (2008). Chances and pitfalls of chemical cross-linking with amine-reactive N-hydroxysuccinimide esters. Retrieved from [Link]

  • PMC. (n.d.). Optimizing Conjugation Chemistry, Antibody Conjugation Site and Surface Density in Antibody-Nanogel Conjugates (ANCs) for Cell-Specific Drug Delivery. Retrieved from [Link]

  • ACS Publications. (2023). Optimizing Conjugation Chemistry, Antibody Conjugation Site, and Surface Density in Antibody–Nanogel Conjugates (ANCs) for Cell-Specific Drug Delivery. Bioconjugate Chemistry. Retrieved from [Link]

  • ResearchGate. (2008). Chances and Pitfalls of Chemical Cross-Linking with Amine-Reactive N-Hydroxy Succinimide Esters. Retrieved from [Link]

  • PMC. (n.d.). Labeling Primary Amine Groups in Peptides and Proteins with N-Hydroxysuccinimidyl Ester Modified Fe3O4@SiO2 Nanoparticles Containing Cleavable Disulfide-bond Linkers. Retrieved from [Link]

  • ACS Publications. (2014). Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization. Langmuir. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Optimizing ATTO 655 NHS Ester Bioconjugation

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing low labeling efficiencies or high background noise when working with fluorescent bioconjugates.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing low labeling efficiencies or high background noise when working with fluorescent bioconjugates. A primary culprit in these failed experiments is the premature hydrolysis of the N-hydroxysuccinimide (NHS) ester reactive group.

This guide provides an in-depth, mechanistic approach to preventing ATTO 655 NHS ester hydrolysis in aqueous buffers, ensuring robust, reproducible, and self-validating bioconjugation workflows.

The Mechanistic Balance: Aminolysis vs. Hydrolysis

ATTO 655 is a highly photostable, zwitterionic far-red fluorophore widely used in single-molecule detection and high-resolution microscopy[1]. The NHS ester derivative is designed to target primary amines (such as lysine ϵ -amines and N-termini) through a nucleophilic acyl substitution reaction, forming a stable amide bond[2][3].

However, this bioconjugation is governed by a strict kinetic competition between two pathways:

  • Aminolysis (The Desired Reaction): Requires the primary amine to be in its unprotonated state (-NH₂). Because the pKa of lysine side chains is approximately 10.5, higher pH levels increase the fraction of reactive, unprotonated amines[2].

  • Hydrolysis (The Competing Reaction): The NHS ester is highly susceptible to nucleophilic attack by hydroxide ions (OH⁻) in the aqueous buffer. As pH increases, the exponential increase in hydroxide concentration drastically accelerates hydrolysis, converting the reactive ester into a non-reactive free carboxylate[2][4].

To achieve efficient labeling, you must manipulate the reaction conditions to heavily favor aminolysis over hydrolysis.

ReactionLogic NHS ATTO 655 NHS Ester (Reactive) Conjugate Stable Amide Bond (ATTO 655-Protein) NHS->Conjugate Aminolysis (Desired) Optimal pH 8.0-8.5 Hydrolyzed Hydrolyzed ATTO 655 (Non-reactive Carboxylate) NHS->Hydrolyzed Hydrolysis (Competing) Accelerated at pH > 8.5 Amine Target Protein (Primary Amine, -NH2) Amine->Conjugate Water Aqueous Buffer (H2O / OH-) Water->Hydrolyzed

Logical relationship between aminolysis and hydrolysis in NHS ester bioconjugation.

Quantitative Kinetic & Photophysical Data

Understanding the precise half-life of your reactive group is critical for experimental design. The tables below summarize the kinetic vulnerabilities of NHS esters and the physical properties of ATTO 655.

Table 1: Kinetics of NHS Ester Hydrolysis

Notice how rapidly the half-life degrades as pH shifts from neutral to mildly alkaline.

Buffer pHTemperatureApproximate Half-Life of NHS EsterImpact on Bioconjugation
7.0 0 °C4 – 5 hours[3][4]Stable, but amines are mostly protonated (poor labeling).
7.0 Room Temp~7 hours[3]Very slow aminolysis; requires overnight incubation.
8.0 Room Temp~3.5 hours[5]Good balance; moderate labeling efficiency.
8.3 - 8.5 Room Temp2 – 3 hours[3][5]Optimal compromise between reactivity and stability[6][7].
8.6 4 °C10 minutes[3][4]High risk of rapid hydrolysis; inefficient labeling.
Table 2: ATTO 655 Properties
PropertyValueSignificance
Absorption Max ( λabs​ ) 655 nm[8]Excitation with standard 633/640 nm lasers.
Emission Max ( λem​ ) 680 nm[8]Deep red emission, avoiding cellular autofluorescence.
Extinction Coefficient ( ϵ ) 125,000 M⁻¹cm⁻¹[8]High brightness for single-molecule tracking.
Net Charge Zero (Zwitterionic)[1]Minimizes non-specific binding to cell membranes.

Self-Validating Experimental Protocol

To prevent hydrolysis and ensure a successful reaction, every step of this protocol includes a mechanistic rationale and a validation checkpoint.

Workflow Start 1. Buffer Exchange 0.1 M NaHCO3, pH 8.3 Validate1 Validate: Protein > 2 mg/mL No amine buffers present Start->Validate1 Reaction 3. Conjugation Mix & Incubate 1h RT Validate1->Reaction DyePrep 2. Dye Reconstitution Anhydrous DMSO/DMF DyePrep->Reaction Use immediately Purify 4. Purification Sephadex G-25 Column Reaction->Purify Validate2 Validate: Measure DOL Check purity via SDS-PAGE Purify->Validate2

Self-validating workflow for ATTO 655 NHS ester labeling to minimize hydrolysis.

Step 1: Buffer Exchange and Concentration (The Foundation)
  • Action: Dialyze or use a spin-filter to exchange your protein into 0.1 M Sodium Bicarbonate buffer, pH 8.3[2][7].

  • Causality: This pH is the proven "sweet spot" that deprotonates enough lysines to initiate aminolysis while keeping the hydrolysis half-life manageable (~2.5 hours)[2][5].

  • Validation Checkpoint: Measure protein concentration via A280. It must be 2 mg/mL. Aminolysis is a bimolecular reaction; if the protein is too dilute, the pseudo-first-order hydrolysis reaction mediated by the surrounding water will outcompete the labeling process[1][8].

Step 2: Anhydrous Dye Reconstitution (The Critical Window)
  • Action: Remove the ATTO 655 NHS ester from -20°C storage and allow it to equilibrate to room temperature before opening [7][9]. Dissolve the dye in high-quality, amine-free, anhydrous DMSO or DMF to a concentration of 2-10 mg/mL[1][6].

  • Causality: Opening a cold vial causes atmospheric moisture to condense inside, instantly initiating hydrolysis before the dye even touches your protein.

Step 3: The Conjugation Reaction
  • Action: Add the dye solution to the protein solution at a 2- to 10-fold molar excess. Ensure the final organic solvent concentration (DMSO/DMF) remains below 10% to prevent protein denaturation[3]. Incubate at room temperature for 1 hour, protected from light[7].

  • Causality: Because the dye is now exposed to water, the hydrolysis clock is ticking. Proceeding immediately ensures the NHS ester reacts with the protein before degrading[8].

Step 4: Purification and Final Validation
  • Action: Purify the conjugate using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with PBS (pH 7.4)[1][2]. The labeled protein will elute first, while the smaller hydrolyzed free dye will be retained in the column matrix.

  • Validation Checkpoint: Run an SDS-PAGE gel and image it under a fluorescence scanner to confirm covalent attachment (the fluorescent band should match the protein's molecular weight)[7]. Calculate the Degree of Labeling (DOL) using spectrophotometry to confirm efficiency.

Troubleshooting & FAQs

Q: My labeling efficiency (DOL) is extremely low, but I followed the protocol. What went wrong? A: The most common hidden cause is the presence of competing amines in your starting buffer. If your protein was stored in Tris, glycine, or ammonium salts, these small molecules will act as nucleophiles and rapidly consume the ATTO 655 NHS ester before it can react with your protein[1][4][6]. Always perform a rigorous buffer exchange into an amine-free buffer (like Sodium Bicarbonate or HEPES) prior to labeling.

Q: Can I prepare a stock solution of the ATTO 655 NHS ester in aqueous buffer and freeze it for later use? A: Absolutely not. NHS esters are highly unstable in aqueous environments. Even at low temperatures, water will hydrolyze the ester into a non-reactive carboxylate derivative[7]. You must dissolve the dye in anhydrous DMSO or DMF. If stored properly at -20°C, a DMSO/DMF stock can last 1-2 months, but for optimal results, prepare it immediately before use[6][7].

Q: My protein precipitates at concentrations above 1 mg/mL. How can I label it without losing efficiency to hydrolysis? A: If you cannot reach the recommended 2 mg/mL threshold[1], you must compensate for the increased rate of hydrolysis. You can do this by:

  • Increasing the molar excess of the dye (e.g., up to 20-fold).

  • Lowering the pH slightly (e.g., to pH 7.5 - 8.0) to slow down hydrolysis, and extending the incubation time to 2-4 hours to allow the slower aminolysis reaction to complete[1].

Q: How do I know if my DMF has degraded and is ruining my reaction? A: DMF can degrade over time into dimethylamine, a primary amine that will readily react with your NHS ester[6]. If your DMF has a distinct "fishy" odor, it has degraded. Always use fresh, high-quality, anhydrous DMF stored under inert gas for bioconjugation[6].

References

  • ATTO Labeling Procedures. ATTO-TEC GmbH. Available at:[Link]

  • Product Information: ATTO 495. ATTO-TEC GmbH. Available at: [Link]

  • Kinetics of hydrolysis of porphyrin-NHS esters in carbonate buffer/10% DMSO. ResearchGate. Available at: [Link]

  • Atto 655 Protein Labeling Kit. Jena Bioscience. Available at: [Link]

Sources

Troubleshooting

Bioconjugation Technical Support Center: Optimizing ATTO 655 NHS Ester Conjugation

Welcome to the Bioconjugation Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond generic instructions and address the fundamental physical chemistry governing bioconjug...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Bioconjugation Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond generic instructions and address the fundamental physical chemistry governing bioconjugation.

Optimizing the Degree of Labeling (DOL) for ATTO 655 NHS ester requires balancing nucleophilic substitution kinetics with the unique photophysical properties of the dye. ATTO 655 is a zwitterionic, far-red fluorophore known for its exceptional photostability. However, because it acts as a strong electron acceptor, it is highly susceptible to Photoinduced Electron Transfer (PET) quenching by electron-rich amino acids like tryptophan and tyrosine[1]. Consequently, achieving the mathematically "highest" DOL does not equate to the highest fluorescence; precision is paramount.

Logical Workflow for Conjugation & Optimization

The following diagram maps the critical path for ATTO 655 conjugation, emphasizing the self-validating checkpoints required to ensure experimental integrity.

G Start 1. Prepare Protein (pH 8.0-8.5, Amine-Free) React 2. Conjugation Reaction (Add ATTO 655 NHS in DMSO) Start->React Checkpoint 1: Input A280 Purify 3. SEC Purification (Observe 2 distinct bands) React->Purify 1-2h Incubation (Dark) Measure 4. Spectrophotometry (Measure A280 & A655) Purify->Measure Checkpoint 2: Visual separation Validate 5. Self-Validation Calculate DOL & Yield Measure->Validate Checkpoint 3: Apply CF280=0.08 Success\n(Target DOL 1.5 - 3.0) Success (Target DOL 1.5 - 3.0) Validate->Success\n(Target DOL 1.5 - 3.0) Optimal parameters met Troubleshoot\nLow DOL / High DOL Troubleshoot Low DOL / High DOL Validate->Troubleshoot\nLow DOL / High DOL Out of bounds

Self-validating workflow for ATTO 655 conjugation, emphasizing visual and analytical checkpoints.

Section 1: Quantitative Data & Optimization Matrices

To execute a predictable reaction, you must account for the bimolecular nature of NHS ester conjugation. The collision frequency between the dye and the protein dictates the required molar excess[2].

Table 1: ATTO 655 Spectral & Physical Properties

Parameter Value Mechanistic Relevance
Molecular Weight (NHS) 887 g/mol Required to calculate the mass of dye needed for the molar excess.

| Absorbance Max ( λmax​ ) | 663 nm | Wavelength used to quantify the conjugated dye concentration. | | Extinction Coefficient ( ϵ655​ ) | 125,000 M⁻¹ cm⁻¹ | Used in the Beer-Lambert law to calculate dye molarity[1]. | | Correction Factor ( CF280​ ) | 0.08 | Accounts for the dye's inherent absorbance at 280 nm, preventing artificial inflation of the protein concentration[1]. |

Table 2: Empirical Molar Ratios for IgG Labeling (Targeting DOL 1.5 - 3.0)

Protein Concentration Recommended Dye Molar Excess Expected Conjugation Efficiency
Dilute (< 1.5 mg/mL) 10x – 15x ~20% - 30%
Optimal (2.0 – 5.0 mg/mL) 5x – 10x ~35% - 50%

| Concentrated (> 5.0 mg/mL) | 3x – 5x | > 60% |

Section 2: Self-Validating Conjugation Methodology

This protocol is designed as a closed-loop system. If a step fails, the built-in validation checks will immediately flag the error, preventing downstream assay failure.

Step 1: Protein Preparation & Buffer Exchange

  • Action: Buffer exchange your protein into 0.1 M Sodium Bicarbonate, pH 8.3. Ensure the protein concentration is > 2 mg/mL.

  • Causality: The ϵ -amino groups of lysine residues have a pKa of ~10.5. At physiological pH (7.4), they are heavily protonated ( −NH3+​ ) and non-nucleophilic. Raising the pH to 8.3 deprotonates a sufficient fraction of these amines to facilitate nucleophilic attack on the NHS ester[3].

  • Validation Checkpoint 1: Measure the A280​ post-exchange. If the concentration has dropped significantly, protein was lost during ultrafiltration/dialysis. Do not proceed until the concentration is corrected.

Step 2: Dye Preparation

  • Action: Dissolve the ATTO 655 NHS ester in high-quality, anhydrous DMSO to a concentration of 10 mM immediately before use.

  • Causality: NHS esters are highly susceptible to hydrolysis. Water molecules will rapidly cleave the ester, yielding an unreactive carboxylate[3].

Step 3: The Conjugation Reaction

  • Action: Calculate the required volume of dye using the matrix in Table 2. Add the dye dropwise to the protein solution while vortexing gently. Incubate for 1 hour at room temperature, protected from light.

  • Causality: Dropwise addition prevents localized micro-environments of massive dye excess, which can cause target protein denaturation or precipitation.

Step 4: Size Exclusion Chromatography (SEC) Purification

  • Action: Pass the reaction mixture through a Sephadex G-25 column (or equivalent) equilibrated with 1X PBS (pH 7.4).

  • Validation Checkpoint 2: You must observe two distinct blue bands separating on the column. The faster-migrating band is the high-molecular-weight protein-dye conjugate. The slower, retained band is the unreacted free dye[4]. If only one continuous band is observed, the column is overloaded, and your final DOL calculation will be falsely elevated by free dye.

Step 5: DOL Calculation & Yield Assessment

  • Action: Measure the absorbance of the purified conjugate at 280 nm and 655 nm. Calculate the DOL using the following formula:

    DOL=[A280​−(A655​×CF280​)]/ϵ280​A655​/ϵ655​​
  • Validation Checkpoint 3 (Yield): Calculate the final protein recovery. If recovery is < 60% of your starting material, the protein likely precipitated due to over-labeling (hydrophobic aggregation).

Section 3: Troubleshooting Guide & FAQs

Q1: My Degree of Labeling (DOL) is consistently below 1.0 despite using a 10-fold molar excess. What is the mechanistic failure? A: Low conjugation efficiency is almost always a nucleophile or electrophile availability issue[3]:

  • Electrophile Destruction (Hydrolysis): If your DMSO has absorbed atmospheric moisture, the NHS ester has hydrolyzed into an unreactive ATTO 655-carboxylate before it ever reached the protein. Always use fresh, anhydrous DMSO.

  • Nucleophile Competition: If your protein was stored in Tris or Glycine buffer, these primary amines will outcompete your protein for the dye. You must thoroughly buffer-exchange into an amine-free buffer (e.g., Sodium Bicarbonate or PBS)[4].

  • Protonated Amines: If your reaction pH dropped below 7.5, the lysine residues remain protonated and unreactive[3].

Q2: I achieved an optimal DOL of 2.8, but the fluorescence signal in my downstream assay is extremely weak. Why? A: You are likely experiencing Photoinduced Electron Transfer (PET) quenching. ATTO 655 is a strong electron acceptor. If the dye conjugates to a lysine residue that is in close steric proximity to electron-donating amino acids (specifically Tryptophan or Tyrosine), the fluorescence will be heavily quenched upon excitation[1].

  • Solution: If your protein is highly enriched in surface-exposed Tryptophan, you may need to lower your target DOL to 1.0 - 1.5 to reduce the statistical probability of labeling near a quenching residue, or switch to a non-PET quenched dye variant.

Q3: Following the reaction, my protein precipitated out of solution. How do I prevent this? A: Precipitation indicates severe over-labeling. While ATTO 655 is zwitterionic and generally highly water-soluble[1], forcing too many bulky fluorophores onto a single protein disrupts its hydration shell and native folding, leading to aggregation.

  • Solution: Review your SEC column (Validation Checkpoint 2). If the conjugate band was smeared or stuck to the top of the resin, aggregation occurred. Reduce your molar excess by 50% in the next trial and ensure your reaction time does not exceed 2 hours.

Q4: How do I scale the reaction for a very dilute protein sample (< 1 mg/mL)? A: Conjugation kinetics rely on bimolecular collision rates. In dilute solutions, the probability of a dye molecule encountering a protein amine decreases drastically. Therefore, you cannot scale the dye linearly. As shown in Table 2, you must increase the molar excess of the dye (up to 15x or 20x) to drive the reaction forward[2], while accepting that a larger percentage of the dye will be lost to hydrolysis.

References
  • Bio-Techne. Conjugation Protocol for Amine Reactive Dyes. Retrieved from[Link]

Sources

Optimization

reducing background fluorescence in atto 655 nhs ester live cell imaging

Welcome to the Technical Support Center for advanced live-cell imaging. As an Application Scientist, I have designed this guide to move beyond generic troubleshooting.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for advanced live-cell imaging. As an Application Scientist, I have designed this guide to move beyond generic troubleshooting. Here, we dissect the exact chemical and photophysical mechanisms driving background fluorescence in Atto 655 NHS ester applications, providing you with self-validating workflows to achieve pristine signal-to-noise ratios.

Part 1: Diagnostic FAQs – The Mechanics of Background Fluorescence

Q1: Why am I seeing high intracellular background instead of crisp plasma membrane labeling? The Causality: This is almost always caused by active endocytosis rather than non-specific dye penetration. NHS-ester chemistry is extremely rapid, reacting instantly with surface-exposed primary amines[1]. If live cells are incubated with the dye for too long (>5 minutes) or at physiological temperatures (37°C), the plasma membrane continuously recycles. This active trafficking drags the covalently attached Atto 655—and any trapped unreacted dye—into endolysosomal pathways, creating a punctate intracellular background. The Fix: Lowering the temperature to 4°C physically alters membrane fluidity and halts active membrane trafficking. Restrict the labeling time to ≤5 minutes to ensure high-density surface labeling while preventing internalization[1].

Q2: How do I effectively remove unreacted Atto 655 NHS ester to lower background? The Causality: NHS esters are highly reactive but undergo rapid hydrolysis in aqueous buffers (pH 7.4–8.3), converting into non-reactive carboxylic acids[2]. These hydrolyzed byproducts, along with unreacted dye, can non-specifically partition into lipid bilayers or adhere to the glass imaging substrate. Simply washing with PBS is insufficient because it does not neutralize the active ester or remove amphiphilic byproducts. The Fix: You must actively quench the reaction. Immediately after the labeling window, introduce a buffer containing a high concentration of primary amines (e.g., 10 mM Glycine) to competitively consume any remaining active NHS esters. Follow this with a stringent wash using 1% Bovine Serum Albumin (BSA); the hydrophobic pockets of BSA act as a molecular sponge to mop up hydrolyzed dye molecules[2].

Q3: My specific signal is unusually low, making the background look artificially high. Is the dye defective? The Causality: Unlikely. Atto 655 is an oxazine dye that is highly susceptible to Photoinduced Electron Transfer (PET)[3]. If the primary amine (lysine) you are labeling is located within ~1 nm of an electron-donating amino acid—specifically tryptophan or tyrosine—the excited Atto 655 molecule will accept an electron, entering a non-fluorescent radical anion "dark state"[4]. This PET quenching drastically reduces your specific signal[5]. The Fix: Analyze the sequence of your target surface protein. If the labeling site is adjacent to Trp/Tyr residues, consider using a different fluorophore class (e.g., a carbocyanine like Atto 647N) or utilize a flexible linker to increase the spatial distance between the dye and the quenching residue.

Q4: Can I use instrument settings to optically reduce background? The Causality: Yes. Atto 655 exhibits a remarkably long fluorescence lifetime (up to 4.1 ns) compared to typical cellular autofluorescence and scattering, which decay very rapidly (<1 ns)[6]. The Fix: By employing pulsed laser excitation and time-gated detection, you can delay signal acquisition by ~1 ns after the laser pulse. This allows the short-lived autofluorescence background to decay completely, capturing only the long-lived Atto 655 photons and dramatically improving the signal-to-noise ratio[6].

Part 2: Visualizing the Mechanics

Workflow Step1 1. Cell Preparation Wash with PBS (pH 7.4) Removes free amines Step2 2. Atto 655 NHS Labeling ≤5 min at 4°C Prevents endocytosis Step1->Step2 Step3 3. Active Quenching 10 mM Glycine buffer Neutralizes unreacted NHS Step2->Step3 Step4 4. Stringent Washing PBS + 1% BSA Removes hydrolyzed dye Step3->Step4 Step5 5. Live-Cell Imaging 663 nm Excitation Time-gated detection Step4->Step5

Optimized live-cell labeling workflow for Atto 655 NHS ester to minimize background fluorescence.

PET_Mechanism AttoG Atto 655 (Ground State) AttoE Atto 655* (Excited State) AttoG->AttoE 663 nm Excitation AttoE->AttoG Fluorescence (684 nm) Dark Radical Anion (Dark State) AttoE->Dark PET Quenching (<1 nm distance) Trp Tryptophan (Electron Donor) Trp->Dark Electron Transfer Dark->AttoG Charge Recombination

Photoinduced Electron Transfer (PET) quenching of Atto 655 by adjacent tryptophan residues.

Part 3: Self-Validating Experimental Protocol

Rapid, Low-Background Cell Surface Labeling with Atto 655 NHS Ester

Note: This protocol is designed as a self-validating system. By including the internal control checkpoint, you can definitively isolate whether background stems from biology (endocytosis) or chemistry (hydrolysis/adhesion).

  • Cell Preparation: Wash adherent cells 3x with warm, BSA-free and serum-free PBS (pH 7.4).

    • Causality: Serum proteins contain primary amines that will competitively consume the NHS ester, requiring higher dye concentrations and leading to higher background[2].

  • Temperature Shift: Transfer the imaging dish to 4°C (on ice) for 2 minutes prior to labeling.

  • Rapid Labeling: Apply 0.5–1.0 µM Atto 655 NHS ester (freshly diluted in ice-cold PBS from an anhydrous DMSO stock) for exactly 5 minutes at 4°C[1].

  • Active Quenching: Aspirate the dye and immediately add ice-cold Quenching Buffer (PBS + 10 mM Glycine). Incubate for 2 minutes.

  • Stringent Washing: Wash cells 3x with Wash Buffer (PBS + 1% BSA) to scavenge hydrolyzed dye.

  • System Validation Checkpoint: Include a "Mock Labeling" well containing no cells, only the PLL-coated glass substrate. Process this well identically through steps 1-5.

    • Validation Logic: Image the mock well first. If it shows high fluorescence, your background is due to insufficient BSA washing or direct glass adhesion. If the mock well is dark but your cell sample has high background, the issue is biological (e.g., incomplete temperature shift allowing endocytosis).

  • Imaging: Transfer cells to physiological imaging buffer and proceed with 663 nm excitation.

Part 4: Quantitative Optimization Matrix

Optimization ParameterSub-optimal ConditionOptimized ConditionMechanistic Impact on Background
Labeling Temperature 37°C4°C (Ice)Halts endocytosis, preventing intracellular dye accumulation.
Incubation Time 30–60 minutes≤5 minutesMinimizes non-specific partitioning and cell toxicity.
Reaction Quenching PBS Wash Only10 mM Glycine in PBSCompetitively neutralizes unreacted NHS esters, preventing off-target covalent bonds.
Wash Buffer Composition Standard PBSPBS + 1% BSABSA acts as a hydrophobic scavenger to remove hydrolyzed, non-reactive dye molecules.
Detection Modality Continuous Wave (CW)Time-Gated DetectionFilters out short-lifetime autofluorescence (<1 ns), isolating the long-lifetime Atto 655 signal.

References

  • Rapid and Uniform NHS-Ester-Based Membrane Protein Labeling of Live Mammalian Cells.
  • Atto Dyes for Superior Fluorescent Imaging. Sigma-Aldrich.
  • NHS ester protocol for labeling proteins. Abberior Instruments.
  • Single-molecule dynamics of phytochrome-bound fluorophores probed by fluorescence correlation spectroscopy.
  • Ultrafast Fluorescence Quenching Dynamics of Atto655 in the Presence of N-Acetyltyrosine and N-Acetyltryptophan in Aqueous Solution. American Chemical Society (ACS).
  • Single-Molecule Super-Resolution Imaging. Nikon's MicroscopyU.

Sources

Reference Data & Comparative Studies

Validation

ATTO 655 vs. Sulfo-Cyanine5 NHS Esters in STED Microscopy: A Comprehensive Performance Guide

Stimulated Emission Depletion (STED) microscopy has revolutionized structural biology by breaking the diffraction limit of light, allowing researchers to observe sub-cellular architectures at the nanoscale. However, this...

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Author: BenchChem Technical Support Team. Date: April 2026

Stimulated Emission Depletion (STED) microscopy has revolutionized structural biology by breaking the diffraction limit of light, allowing researchers to observe sub-cellular architectures at the nanoscale. However, this technique imposes extreme photophysical demands on fluorescent probes. To achieve sub-50 nm resolution, STED utilizes a high-intensity, donut-shaped depletion laser that forces excited molecules in the periphery of the focal spot back to the ground state. While traditional dyes like Sulfo-Cyanine5 (Cy5) excel in standard confocal imaging, they often fail catastrophically under STED conditions[1].

This guide objectively compares Sulfo-Cy5 NHS ester with the STED gold-standard, ATTO 655 NHS ester, providing mechanistic insights, quantitative comparisons, and self-validating protocols for researchers and drug development professionals.

Molecular Architecture & Photophysical Causality

The divergence in performance between ATTO 655 and Sulfo-Cy5 in STED microscopy is fundamentally rooted in their molecular scaffolds and how they process high-intensity photon fluxes.

  • The Triplet-State Bottleneck: During STED, the depletion laser (typically 750–775 nm) operates at extreme powers ranging from tens to hundreds of milliwatts[2]. Sulfo-Cy5, a polymethine dye, possesses a flexible structure that readily undergoes intersystem crossing to long-lived triplet states under intense irradiation[3]. These dark states are highly reactive, leading to rapid photo-oxidation and irreversible photobleaching—often destroying the Cy5 signal entirely after a single STED scan[1].

  • The Oxazine Advantage: ATTO 655 is built on a rigid oxazine core. This structural rigidity minimizes non-radiative decay pathways, resulting in a high fluorescence quantum yield and exceptionally low triplet-state formation[4]. Consequently, ATTO 655 can withstand the punishing intensity of the STED depletion laser, maintaining signal integrity over multiple acquisitions[1]. Furthermore, ATTO 655 is zwitterionic (net neutral after conjugation), ensuring excellent water solubility without the excessive negative charge that can cause non-specific binding in complex biological matrices[5].

STED_Photophysics S0 Ground State (S0) S1 Excited State (S1) S0->S1 Excitation (640nm) T1 Triplet State (T1) (Cy5 Vulnerability) S1->T1 Intersystem Crossing SE Stimulated Emission (STED Laser 775nm) S1->SE Depletion Fluor Fluorescence (~680nm) S1->Fluor Spontaneous Bleach Photobleached (Irreversible) T1->Bleach High Intensity Degradation SE->S0 Fluor->S0

Jablonski diagram illustrating STED depletion vs. photobleaching pathways.

Quantitative Performance Comparison

To guide experimental design, the critical parameters of both NHS esters are summarized below. While Sulfo-Cy5 is highly hydrophilic due to its sulfonate groups, its poor STED photostability makes it a suboptimal choice unless protective chemical agents like Cyclooctatetraene (COT) are directly conjugated to the scaffold to quench triplet states[3][6].

ParameterATTO 655 NHS EsterSulfo-Cyanine5 NHS Ester
Fluorophore Core Oxazine derivativeCyanine (Polymethine)
Excitation Max (λex) 663 nm646 nm
Emission Max (λem) 680 nm662 nm
Optimal STED Depletion 750 – 775 nm750 – 775 nm
Photostability (STED) Exceptional (Survives high mW depletion)Poor (Bleaches rapidly under depletion)
Net Charge (Conjugated) Neutral (Zwitterionic)Negative (Polysulfonated)
Triplet State Formation Very LowHigh (Requires ROXS/COT for stability)
Special Properties Quenched by Trp/Gua (Enables STED-PAINT)High molar absorptivity
Advanced Applications: Self-Quenching and STED-PAINT

Beyond standard immunofluorescence, ATTO 655 possesses a unique photophysical property: its fluorescence is efficiently quenched by electron donors like guanine and tryptophan[4][5]. Researchers have leveraged this to develop dual-labeled, self-quenching DNA imager strands for STED-PAINT (Point Accumulation for Imaging in Nanoscale Topography)[7].

When freely diffusing in solution, two ATTO 655 dyes on the same imager strand form H-dimers and self-quench, drastically reducing background noise[8]. Upon binding to the complementary docking strand on the target, the dyes separate, resulting in a 5-fold fluorogenic increase in signal[9]. This causality-driven mechanism significantly improves the Signal-to-Background Ratio (SBR) and spatial resolution in multiplexed super-resolution imaging[7].

Self-Validating Protocol: Bioconjugation and STED Imaging

To ensure rigorous scientific output, the following protocol for labeling secondary antibodies with ATTO 655 NHS ester incorporates built-in validation checkpoints to guarantee the system is functioning before committing to expensive STED microscope time.

Phase 1: Conjugation

  • Buffer Exchange: Dialyze 1 mg of secondary antibody into an amine-free buffer (e.g., 0.1 M Sodium Bicarbonate, pH 8.3). Causality: NHS esters react exclusively with primary amines; utilizing Tris or glycine buffers will competitively consume the reactive dye, resulting in failed conjugation[4].

  • Dye Preparation: Dissolve ATTO 655 NHS ester in anhydrous DMSO immediately before use[4]. Causality: NHS esters hydrolyze rapidly in aqueous environments; anhydrous conditions preserve reactivity.

  • Reaction: Add the dye to the antibody at a 5:1 to 10:1 molar ratio. Incubate for 1 hour at room temperature in the dark.

  • Purification: Remove unreacted dye using a size-exclusion chromatography (SEC) spin column (e.g., Sephadex G-25) equilibrated with PBS.

Phase 2: Validation & Imaging 5. Degree of Labeling (DOL) Check: Measure the absorbance of the conjugate at 280 nm (protein) and 663 nm (dye). Calculate the DOL using the manufacturer correction factor ( CF280​=0.08 )[4].

  • Self-Validation Checkpoint: A DOL of 2–4 is optimal. If DOL < 2, the STED signal will be too dim for high-resolution reconstruction. If DOL > 4, proximity-induced self-quenching will occur, severely reducing the quantum yield. Return to Step 1 if DOL < 2.
  • Staining: Permeabilize fixed cells and stain for a known structural protein (e.g., α -tubulin) using the ATTO 655-conjugated antibody.
  • Resolution Check (Confocal vs. STED): Acquire a baseline confocal image using a 640 nm excitation laser. Next, engage the 775 nm STED depletion laser.
  • Self-Validation Checkpoint: The protocol is successful if the Full Width at Half Maximum (FWHM) of the tubulin filaments drops from ~250 nm (diffraction limit) to <50 nm without immediate signal loss[9].

    Workflow Prep 1. NHS Ester Conjugation Purify 2. SEC Purification Prep->Purify Validate 3. DOL Quantification Purify->Validate Validate->Prep If DOL < 2 Stain 4. Cell Staining Validate->Stain Confocal 5. Confocal Baseline Stain->Confocal STED 6. STED Acquisition Confocal->STED Confocal->STED Resolution Check

    Self-validating bioconjugation and STED imaging workflow.

Sources

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